molecular formula C21H30O8 B15245684 Onitin 2'-O-glucoside

Onitin 2'-O-glucoside

货号: B15245684
分子量: 410.5 g/mol
InChI 键: IXDYXCFZRYXQBB-JQAJVKEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Onitin 2'-O-glucoside is a useful research compound. Its molecular formula is C21H30O8 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H30O8

分子量

410.5 g/mol

IUPAC 名称

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1

InChI 键

IXDYXCFZRYXQBB-JQAJVKEVSA-N

手性 SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

规范 SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

产品来源

United States

Foundational & Exploratory

The Biological Genesis of Onitin 2'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its biological origin, delving into its natural sources, and proposing a putative biosynthetic pathway based on established principles of sesquiterpenoid and glycoside biosynthesis. Detailed experimental protocols for the isolation and characterization of related compounds are presented to facilitate further research. Furthermore, this document includes structured data tables and visual diagrams to elucidate complex biochemical processes and experimental workflows, serving as a valuable resource for professionals in natural product chemistry and drug discovery.

Introduction

This compound is a secondary metabolite belonging to the illudalane class of sesquiterpenoids. Its biological origin is primarily traced to pteridophytes, commonly known as ferns. Understanding the biosynthesis of such natural products is crucial for their potential applications in medicine and biotechnology. This guide aims to consolidate the current knowledge regarding the biological origins of this compound and provide a foundational framework for future research.

Natural Sources

The primary biological source of this compound is the fern Onychium japonicum[1]. The aglycone of this compound, Onitin, has been isolated from several other fern species, including Onychium siliculosum and Onychium auratum, as well as from Equisetum arvense (field horsetail). The presence of Onitin in these related species suggests a conserved biosynthetic pathway for the sesquiterpenoid core.

Table 1: Natural Sources of Onitin and this compound

CompoundSpeciesFamily
This compoundOnychium japonicumPteridaceae
OnitinOnychium siliculosumPteridaceae
OnitinOnychium auratumPteridaceae
OnitinEquisetum arvenseEquisetaceae

Putative Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in Onychium japonicum, a putative pathway can be constructed based on the well-established biosynthesis of sesquiterpenoids and the general mechanism of glycosylation.

Formation of the Sesquiterpenoid Backbone (Onitin)

The biosynthesis of the Onitin aglycone likely follows the mevalonate (B85504) (MVA) pathway, a common route for the synthesis of isoprenoid precursors in plants.

  • Synthesis of Farnesyl Pyrophosphate (FPP): The pathway commences with the synthesis of the universal C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Cyclization of FPP: A specific illudalane synthase, a type of terpene cyclase, is proposed to catalyze the cyclization of FPP to form the characteristic tricyclic illudalane skeleton. This step is a critical branching point that determines the structural class of the resulting sesquiterpenoid.

  • Post-cyclization Modifications: Following the initial cyclization, a series of enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, would occur to introduce the hydroxyl and other functional groups present on the Onitin molecule.

Onitin Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Biosynthesis cluster_2 Glycosylation Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPP Synthase Illudalane_Skeleton Illudalane Skeleton FPP->Illudalane_Skeleton Illudalane Synthase Onitin Onitin Illudalane_Skeleton->Onitin P450s, etc. Onitin_Glucoside This compound Onitin->Onitin_Glucoside UDP-Glycosyltransferase (UGT) UDP-Glucose UDP-Glucose UDP-Glucose->Onitin_Glucoside

Caption: Putative biosynthetic pathway of this compound.

Glycosylation of Onitin

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the Onitin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

  • Enzyme: A specific UGT from Onychium japonicum recognizes Onitin as a substrate.

  • Sugar Donor: The glucose moiety is transferred from an activated sugar donor, typically UDP-glucose.

  • Linkage: The UGT forms an O-glycosidic bond between the C-2' hydroxyl group of Onitin and the anomeric carbon of glucose.

The identification and characterization of the specific illudalane synthase and UGT from Onychium japonicum are essential next steps to fully validate this proposed pathway.

Experimental Protocols

While a specific protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology can be adapted from protocols used for the isolation of other sesquiterpenoid glycosides from ferns.

General Isolation and Purification Workflow

Isolation Workflow Start Dried Onychium japonicum Plant Material Extraction Extraction with Methanol (B129727) or Ethanol (B145695) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) Concentration->Partition ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partition->ColumnChromatography Purification Preparative HPLC ColumnChromatography->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization

Caption: General workflow for the isolation of sesquiterpenoid glycosides.

Detailed Methodological Steps (Adapted from related studies)
  • Extraction:

    • Air-dried and powdered aerial parts of Onychium japonicum are extracted exhaustively with methanol or ethanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The glycoside-rich fraction is typically found in the ethyl acetate and/or n-butanol fractions.

  • Chromatographic Purification:

    • The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system.

    • Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification to obtain the pure compound is often performed using preparative high-performance liquid chromatography (HPLC) on a C18 column.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and the position of the glycosidic linkage.

Table 2: Key Spectroscopic Data for this compound (from PubChem CID: 91895473)[2]

Data TypeValue
Molecular FormulaC₂₁H₃₀O₈
Molecular Weight410.46 g/mol
Key ¹H NMR Signals (Predicted)Signals corresponding to aromatic protons, methyl groups, a hydroxyethyl (B10761427) side chain, and a glucose moiety.
Key ¹³C NMR Signals (Predicted)Signals for the indanone core, methyl groups, the hydroxyethyl side chain, and the six carbons of the glucose unit.

Conclusion and Future Directions

This compound originates from the fern Onychium japonicum and is a product of the sesquiterpenoid biosynthetic pathway, followed by a glycosylation step. While a putative pathway has been outlined, further research is required to identify and characterize the specific enzymes involved, namely the illudalane synthase and the UDP-glycosyltransferase. The development of a detailed and optimized isolation protocol will be crucial for obtaining sufficient quantities of this compound for bioactivity screening and potential therapeutic applications. The information presented in this guide provides a solid foundation for researchers to advance the understanding of this intriguing natural product.

References

Onitin 2'-O-glucoside Biosynthesis Pathway in Onychium japonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Onitin (B114287) 2'-O-glucoside is a significant natural product isolated from the fern Onychium japonicum. As a member of the indanone family, its unique structure presents interest for pharmacological research. However, the biosynthetic pathway responsible for its production in O. japonicum has not been fully elucidated. This technical guide synthesizes current knowledge on related metabolic pathways to propose a putative biosynthetic route for onitin 2'-O-glucoside. We outline a hypothetical enzymatic cascade, present detailed experimental protocols for pathway elucidation, and provide templates for quantitative data analysis. This document serves as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and other related indanone glycosides.

Proposed Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the indanone aglycone, onitin, and its subsequent glycosylation.

Stage 1: Proposed Biosynthesis of the Onitin Aglycone

The formation of the onitin indanone core is likely a deviation from the well-established phenylpropanoid and flavonoid pathways. Indanones are structurally related to flavonoids and are believed to share early precursors.[1][2] The proposed pathway begins with the amino acid L-phenylalanine.

  • Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This three-step conversion is a central trunk of plant specialized metabolism.

  • Chalcone (B49325) and Indanone Formation: The pathway likely proceeds via a chalcone synthase (CHS)-like enzyme. Typically, CHS condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone. For indanone synthesis, a modified cyclization mechanism is required. It is hypothesized that an uncharacterized enzyme, potentially a unique CHS or a subsequent cyclase/isomerase, catalyzes an intramolecular C-C bond formation to yield the characteristic 5-membered ring of the indanone scaffold.[3][4]

  • Tailoring Steps: Following the formation of the basic indanone skeleton, a series of tailoring reactions, including hydroxylations, methylations, and the addition of the 2-hydroxyethyl group, are necessary to form the final onitin aglycone. These steps are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and methyltransferases (MTs).

Stage 2: Glycosylation of Onitin

The final step in the biosynthesis is the attachment of a glucose moiety to the onitin aglycone.[5]

  • Glucosyl Transfer: A specific UDP-dependent Glycosyltransferase (UGT) catalyzes the transfer of glucose from an activated sugar donor, UDP-glucose, to the 2'-hydroxyl group of the hydroxyethyl (B10761427) side chain of onitin. This reaction forms the final product, this compound. Plant UGTs are known for their high regio- and substrate-specificity, suggesting a dedicated enzyme for this step in O. japonicum.[6][7][8]

Visualization of Proposed Pathways and Workflows

The following diagrams illustrate the proposed biochemical route and a logical workflow for its experimental validation.

Onitin_2_O_glucoside_Biosynthesis_Pathway Proposed Biosynthesis Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_indanone Indanone Core Formation (Proposed) cluster_glycosylation Final Glycosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL IndanoneScaffold Indanone Scaffold CouCoA->IndanoneScaffold CHS-like, Cyclase/Isomerase MalonylCoA 3x Malonyl-CoA MalonylCoA->IndanoneScaffold Onitin Onitin (Aglycone) IndanoneScaffold->Onitin Tailoring Enzymes (CYPs, MTs) FinalProduct This compound Onitin->FinalProduct OjUGT (putative) UDPGlc UDP-Glucose UDPGlc->FinalProduct

Caption: Proposed biosynthesis of this compound.

Experimental_Workflow Experimental Workflow for Pathway Elucidation cluster_discovery Discovery Phase cluster_validation Validation Phase Metabolomics Metabolite Profiling (UPLC-MS/MS) TissueSelection Select High-Yield Tissue (e.g., Fronds) Metabolomics->TissueSelection RNASeq Transcriptome Analysis (RNA-Seq) TissueSelection->RNASeq GeneID Identify Candidate Genes (CHS-like, CYPs, UGTs) RNASeq->GeneID Cloning Gene Cloning & Vector Construction GeneID->Cloning Expression Heterologous Expression (e.g., in E. coli or Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assays Purification->Assay Assay->Metabolomics Confirm Product Identity Kinetics Determine Kinetic Parameters Assay->Kinetics

Caption: Logical workflow for pathway gene discovery and validation.

Quantitative Data (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below. They serve as a template for organizing research findings.

Table 1: Hypothetical Kinetic Parameters of a Putative Onychium japonicum UGT (OjUGT1)

Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (s⁻¹M⁻¹)
Onitin (Aglycone) 75.2 0.85 1.13 x 10⁴
UDP-Glucose 210.5 0.88 4.18 x 10³
Kaempferol > 1000 < 0.01 -

| Quercetin | > 1000 | < 0.01 | - |

Table 2: Hypothetical Relative Abundance of Key Metabolites in O. japonicum

Metabolite Fronds (Relative Peak Area) Rhizome (Relative Peak Area)
Onitin 1.00 0.25
This compound 25.40 3.10

| p-Coumaric Acid | 5.80 | 8.90 |

Table 3: Hypothetical Differential Gene Expression in Fronds vs. Rhizome

Gene ID (Putative) Annotation Log₂(Fold Change) Fronds/Rhizome p-value
OjCHS1 Chalcone Synthase-like 1.5 0.041
OjCYP7X1 Cytochrome P450 3.8 < 0.001

| OjUGT1 | UDP-Glycosyltransferase | 4.5 | < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the successful elucidation of the biosynthetic pathway.

Protocol 1: Metabolite Profiling by UPLC-MS/MS

This protocol is adapted from standard plant metabolomics procedures.[9][10][11][12][13]

Objective: To extract and quantify onitin, this compound, and potential precursors from O. japonicum tissues.

Materials:

  • O. japonicum fresh tissue (fronds, rhizomes).

  • Liquid nitrogen.

  • Mixer mill with zirconia or steel beads.

  • Microcentrifuge tubes (2.0 mL).

  • Extraction Solvent: 80% Methanol (LC-MS grade) with 0.1% formic acid, pre-chilled to -20°C.

  • UPLC-MS/MS system with a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Collection & Preparation: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mixer mill.

  • Extraction: Weigh approximately 50 mg of frozen ground tissue into a 2.0 mL microcentrifuge tube. Add 1.0 mL of pre-chilled extraction solvent.

  • Homogenization: Vortex thoroughly and sonicate for 15 minutes in an ice-water bath.

  • Centrifugation: Centrifuge the sample at 20,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, repeat the centrifugation step.

  • UPLC-MS/MS Analysis: Transfer the final supernatant to an autosampler vial. Inject 1-5 µL onto the UPLC system. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Data Acquisition: Operate the mass spectrometer in both positive and negative ion modes, using a targeted MRM (Multiple Reaction Monitoring) method for known compounds (onitin, this compound) and a full scan mode for untargeted discovery.

Protocol 2: Transcriptome Analysis for Gene Discovery

This protocol outlines a standard RNA-Seq workflow for identifying candidate genes in a non-model plant like a fern.[14][15][16][17][18]

Objective: To sequence the transcriptome of high-yield tissues, assemble it de novo, and identify genes (UGTs, CYPs, etc.) whose expression correlates with this compound accumulation.

Materials:

  • High-yield tissue identified in Protocol 1.

  • RNA extraction kit suitable for plants with high secondary metabolites (e.g., CTAB-based method).[14]

  • DNase I.

  • RNA quality assessment tools (e.g., NanoDrop, Agilent Bioanalyzer).

  • Next-generation sequencing (NGS) platform (e.g., Illumina).

Procedure:

  • RNA Extraction: Extract total RNA from the selected tissue using a CTAB-based protocol, which is effective for plants like ferns that are rich in secondary compounds.[16] Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination.

  • Quality Control: Assess RNA quantity using a spectrophotometer and integrity using an automated electrophoresis system. Samples should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.0.

  • Library Preparation & Sequencing: Prepare mRNA sequencing libraries using a poly(A) selection method. Sequence the libraries on an NGS platform to generate at least 20 million paired-end reads per sample.

  • Data Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data.

    • De Novo Assembly: As a reference genome for O. japonicum is likely unavailable, assemble the high-quality reads into a reference transcriptome using software like Trinity or SOAPdenovo-Trans.

    • Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.

    • Differential Expression: Map reads from different tissues (e.g., high-yield vs. low-yield) back to the assembled transcriptome. Identify differentially expressed genes (DEGs) that are significantly upregulated in the high-yield tissue. Prioritize annotated UGTs, CYPs, and CHS-like genes for further study.

Protocol 3: Functional Characterization of a Candidate UGT

This protocol describes how to confirm the function of a candidate glycosyltransferase gene identified via RNA-Seq.[19][20][21][22]

Objective: To express a candidate OjUGT gene heterologously and test the purified protein's ability to convert onitin to this compound in vitro.

Materials:

  • cDNA synthesized from high-quality RNA from the target tissue.

  • Gene-specific primers for the candidate OjUGT.

  • E. coli expression vector (e.g., pET-28a with a His-tag).

  • E. coli expression strain (e.g., BL21(DE3)).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Ni-NTA affinity chromatography column.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrates: Onitin (aglycone), UDP-glucose (sugar donor).

  • HPLC system for product analysis.

Procedure:

  • Cloning: Amplify the full open reading frame (ORF) of the candidate OjUGT from cDNA. Clone the PCR product into an E. coli expression vector.

  • Heterologous Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate at a lower temperature (e.g., 18-25°C) overnight.

  • Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and centrifuge to pellet cell debris. Purify the soluble His-tagged protein from the supernatant using a Ni-NTA column according to the manufacturer's instructions.

  • In Vitro Enzyme Assay:

    • Set up a 100 µL reaction containing: 50 mM Tris-HCl (pH 7.5), 1 µg of purified enzyme, 2 mM UDP-glucose, and 200 µM onitin (dissolved in DMSO, final DMSO concentration <2%).

    • Include negative controls (no enzyme, no UDP-glucose, no onitin).

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Analysis: Stop the reaction by adding an equal volume of cold methanol. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS, comparing the retention time and mass spectrum of the product to an authentic standard of this compound.

  • Kinetic Analysis: If activity is confirmed, perform assays with varying substrate concentrations to determine the K_m and k_cat values, as shown in the hypothetical Table 1.[8]

References

Putative Biological Activity of Onitin 2'-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles and synthesizes publicly available scientific information. The biological activities described for Onitin 2'-O-glucoside are putative and inferred from the known activities of its aglycone, Onitin. Further experimental validation is required to confirm these activities for this compound.

**Executive Summary

This compound is a naturally occurring sesquiterpenoid isolated from the herbs of Onychium japonicum. While direct experimental evidence for the biological activities of the glycosylated form is limited in publicly accessible literature, the aglycone, Onitin, has demonstrated a range of pharmacological effects. This technical guide provides an in-depth overview of the putative biological activities of this compound based on the established profile of Onitin. The primary activities of Onitin include non-competitive antagonism of the histamine (B1213489) H1 receptor, antioxidant effects through free radical scavenging, and hepatoprotective properties.

This document furnishes detailed experimental protocols for assays relevant to these activities and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes. All quantitative data, where available for the aglycone, is summarized to provide a comparative baseline.

Putative Anti-inflammatory and Anti-allergic Activity: Histamine H1 Receptor Antagonism

The aglycone, Onitin, is known to act as a non-competitive antagonist of histamine. This suggests that this compound may possess similar properties, potentially making it a candidate for research into anti-inflammatory and anti-allergic therapies.

Quantitative Data Summary for Onitin
Biological ActivityAssay TypeTargetKey Findings for Onitin
Histamine H1 Receptor AntagonismGuinea pig ileum contraction assayHistamine H1 ReceptorNon-competitive antagonist
Serotonin Receptor InhibitionNot specifiedSerotonin ReceptorsInhibitory effects observed
Signaling Pathway: Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with inflammation and allergic reactions.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Inflammatory & Allergic Responses Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Histamine Histamine Histamine->H1R Activates Onitin_glucoside This compound (Putative Antagonist) Onitin_glucoside->H1R Inhibits

Figure 1: Putative inhibition of the Histamine H1 receptor signaling pathway by this compound.
Experimental Protocol: In Vitro Histamine H1 Receptor Antagonism Assay

This protocol describes a functional assay to determine the antagonistic activity of a test compound on the histamine H1 receptor, for example, by measuring the inhibition of histamine-induced calcium influx in a suitable cell line (e.g., HEK293 cells expressing the human H1 receptor).

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Histamine dihydrochloride.

  • Test compound (this compound).

  • Positive control (e.g., Mepyramine).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Culture: Culture the H1 receptor-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells again to remove excess dye. Add different concentrations of the test compound (this compound) or the positive control (Mepyramine) to the wells and incubate for 30 minutes.

  • Histamine Stimulation and Measurement: Place the microplate in the fluorescence reader. Record the baseline fluorescence, then inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition of the histamine response by the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Putative Antioxidant Activity

Onitin has been reported to exhibit antioxidant properties by scavenging superoxide (B77818) and DPPH free radicals.[1] It is plausible that this compound retains this activity.

Quantitative Data Summary for Onitin
Biological ActivityAssay TypeKey Findings for Onitin
AntioxidantDPPH Radical ScavengingScavenging effect observed
AntioxidantSuperoxide Radical ScavengingScavenging effect observed
Experimental Workflow: In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for assessing the antioxidant activity of a test compound using DPPH and superoxide radical scavenging assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Test_Compound Prepare Test Compound (this compound) Stock Solution DPPH_Assay Incubate Test Compound with DPPH Solution Test_Compound->DPPH_Assay Superoxide_Assay Incubate Test Compound with Superoxide System Test_Compound->Superoxide_Assay DPPH_Reagent Prepare DPPH Radical Solution DPPH_Reagent->DPPH_Assay Superoxide_System Prepare Superoxide Generating System (e.g., PMS/NADH/NBT) Superoxide_System->Superoxide_Assay DPPH_Measure Measure Absorbance at 517 nm DPPH_Assay->DPPH_Measure Superoxide_Measure Measure Absorbance at 560 nm Superoxide_Assay->Superoxide_Measure DPPH_Analysis Calculate % Inhibition and IC50 DPPH_Measure->DPPH_Analysis Superoxide_Analysis Calculate % Inhibition and IC50 Superoxide_Measure->Superoxide_Analysis

Figure 2: General workflow for in vitro antioxidant activity screening.
Experimental Protocols

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol (B129727).

  • Test compound (this compound).

  • Positive control (e.g., Ascorbic acid).

  • 96-well microplate.

  • Microplate spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound and the positive control in methanol.

  • Assay: In a 96-well plate, add various concentrations of the test compound or positive control. Add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value from a plot of scavenging activity against compound concentration.

Materials:

  • Nitroblue tetrazolium (NBT).

  • NADH.

  • Phenazine methosulfate (PMS).

  • Phosphate (B84403) buffer (pH 7.4).

  • Test compound (this compound).

  • Positive control (e.g., Quercetin).

  • 96-well microplate.

  • Microplate spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare solutions of NBT, NADH, and PMS in phosphate buffer. Prepare a stock solution of the test compound and positive control.

  • Assay: In a 96-well plate, add the test compound or positive control at various concentrations, followed by the NBT and NADH solutions.

  • Reaction Initiation: Start the reaction by adding the PMS solution to each well.

  • Incubation: Incubate the plate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Data Analysis: Calculate the percentage of superoxide radical scavenging activity using a similar formula to the DPPH assay. Determine the IC50 value.

Putative Hepatoprotective Activity

Onitin has demonstrated hepatoprotective effects against tacrine-induced cytotoxicity in human liver-derived HepG2 cells.[1] This suggests that this compound may also offer protection against certain forms of liver cell damage.

Quantitative Data Summary for Onitin
Biological ActivityAssay TypeCell LineToxinKey Findings for Onitin
HepatoprotectiveCell Viability AssayHepG2Tacrine (B349632)Protective effect observed

Note: Specific quantitative data on the hepatoprotective activity of Onitin (e.g., percentage of cell viability recovery) are not detailed in the reviewed literature.

Experimental Workflow: Hepatoprotective Activity Assay

The following diagram outlines the workflow for assessing the hepatoprotective effect of a compound against a toxin-induced cytotoxicity in a cell-based assay.

Hepatoprotective_Assay_Workflow cluster_prep Cell Culture & Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HepG2 Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Test Compound (this compound) Cell_Seeding->Pre_treatment Toxin_Exposure Induce Cytotoxicity with Toxin (e.g., Tacrine) Pre_treatment->Toxin_Exposure Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS) Toxin_Exposure->Viability_Assay Data_Analysis Calculate % Cell Viability and Protective Effect Viability_Assay->Data_Analysis

Figure 3: Workflow for assessing hepatoprotective activity against toxin-induced cytotoxicity.
Experimental Protocol: Tacrine-Induced Cytotoxicity Assay in HepG2 Cells

Materials:

  • HepG2 cells.

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS).

  • Tacrine hydrochloride.

  • Test compound (this compound).

  • Positive control (e.g., Silymarin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or positive control and incubate for 24 hours.

  • Toxin Induction: Add tacrine to the wells at a concentration known to induce significant cytotoxicity (e.g., 500 µM) and incubate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A higher percentage of viability in the presence of the test compound indicates a hepatoprotective effect.

Conclusion and Future Directions

The known biological activities of Onitin provide a strong rationale for investigating this compound as a potential therapeutic agent. The putative anti-inflammatory, antioxidant, and hepatoprotective properties of this compound warrant further in-depth studies. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to perform the described in vitro assays and determine its specific potency (IC50 values). Furthermore, in vivo studies will be necessary to validate these activities and to assess the pharmacokinetic and safety profiles of this natural compound. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations by the scientific community.

References

Onitin 2'-O-glucoside: A Technical Overview of its Natural Occurrence and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside. This document provides a comprehensive overview of its natural sources and the context of its discovery, tailored for researchers and professionals in the fields of natural product chemistry and drug development. Due to the limited availability of detailed public data, this guide summarizes the currently accessible information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈PubChem
Molecular Weight 410.46 g/mol MedchemExpress[1]
CAS Number 76947-60-9Immunomart, ChemFaces, Clinivex[2][3][4]
Class SesquiterpenoidsMedchemExpress[1]

Natural Sources and Discovery

The general workflow for the isolation of glycosides from plant material typically involves the following steps. It is important to note that this is a generalized protocol and specific details for this compound are not currently available.

G Generalized Glycoside Isolation Workflow plant_material Plant Material (e.g., Onychium japonicum) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partitioning->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: A generalized workflow for the isolation of glycosides from plant sources.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structure elucidation of this compound are not available in the reviewed public literature. However, a general approach for the isolation of glycosides from plant sources is outlined below.

General Extraction and Isolation of Glycosides from Plant Material
  • Preparation of Plant Material: The plant material (e.g., dried and powdered fronds of Onychium japonicum) is collected and processed.

  • Extraction: The processed plant material is typically extracted with a polar solvent such as methanol or ethanol, often at room temperature or with gentle heating to facilitate the extraction of glycosides.

  • Fractionation: The crude extract is then concentrated and may be subjected to solvent-solvent partitioning using immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Glycosides are often enriched in the more polar fractions.

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex.

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification.

Structure Elucidation

The structure of an isolated glycoside like this compound would be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activities or potential signaling pathways of this compound. General phytochemical screenings of Onychium japonicum extracts have indicated the presence of compounds with antibacterial properties, but the activity of isolated this compound has not been reported.

Conclusion

This compound is a known natural product isolated from Onychium japonicum. While its basic chemical properties are documented, a significant gap exists in the publicly available scientific literature regarding its discovery, detailed isolation protocols, comprehensive spectroscopic data, and biological activities. Further research is required to fully characterize this compound and explore its potential for applications in drug discovery and development. Researchers interested in this molecule would likely need to perform a de novo isolation and characterization or consult specialized chemical literature databases that may not be publicly accessible.

References

Onitin 2'-O-glucoside: A Technical Overview of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside. As a derivative of Onitin, it belongs to the pterosins, a class of compounds commonly found in ferns. This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established information from chemical databases with generalized experimental protocols and predicted spectroscopic data relevant to its structural class. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential applications of this compound.

Chemical Structure and Properties

This compound is composed of an aglycone moiety, Onitin, which is a substituted indanone, and a β-D-glucopyranosyl group attached via an O-glycosidic bond at the 2'-position of the hydroxyethyl (B10761427) side chain.

The systematic IUPAC name for this compound is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[1]. The chemical formula is C21H30O8, and its molecular weight is approximately 410.46 g/mol [1][2].

The stereochemistry of the glucose moiety is typically presumed to be D-glucose, as it is the most common enantiomer in nature. The β-configuration of the anomeric carbon is indicated by the 'β' in the name and is a key feature of its stereochemistry. The absolute configuration of the aglycone, Onitin, has not been definitively established in the literature for the glycoside form.

Physicochemical Data

The following table summarizes the available and computed physicochemical properties of this compound. It is important to note that most of these values are predicted and have not been experimentally verified.

PropertyValueSource
Molecular FormulaC21H30O8PubChem[1]
Molecular Weight410.46 g/mol PubChem[1], ChemicalBook[2]
Exact Mass410.19406791 DaPubChem[1]
XLogP31.06ECHEMI[3]
Hydrogen Bond Donor Count5ECHEMI[3]
Hydrogen Bond Acceptor Count8ECHEMI[3]
Rotatable Bond Count5ECHEMI[3]
Topological Polar Surface Area137 ŲPubChem[1]
Complexity595PubChem[1]
Predicted Boiling Point657.5 ± 55.0 °C at 760 mmHgChemicalBook[2]
Predicted Density1.39 ± 0.1 g/cm³ChemicalBook[2]
SolubilitySoluble in DMSO, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), AcetoneChemicalBook[2]

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are not currently available in the scientific literature. However, a general methodology for the extraction and characterization of pterosin glycosides from ferns, such as those from the Onychium genus, can be proposed.

General Isolation and Purification Protocol
  • Plant Material Collection and Preparation: Fresh or air-dried aerial parts of Onychium japonicum are collected. The plant material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction, typically with methanol or a methanol/water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the glycosides.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides, being polar compounds, are expected to concentrate in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The glycoside-rich fractions are then subjected to various chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase, with a gradient elution system of solvents like chloroform/methanol or methanol/water.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds, using a C18 column and a suitable mobile phase.

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow General Workflow for Natural Product Isolation and Characterization plant_material Plant Material (e.g., Onychium japonicum) extraction Extraction (e.g., with Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation pure_compound->structure_elucidation bioassays Biological Activity Screening pure_compound->bioassays spectroscopy Spectroscopic Analysis (NMR, MS) structure_elucidation->spectroscopy

A generalized workflow for the isolation and characterization of natural products.
Structural Elucidation

The structure of the purified this compound would be determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity.

  • Glycosidic Bond: The linkage between the glucose and the aglycone is an O-glycosidic bond. The anomeric configuration (α or β) is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2') in the ¹H NMR spectrum. A large coupling constant (typically around 7-8 Hz) is indicative of a β-configuration, while a smaller coupling constant (around 3-4 Hz) suggests an α-configuration. For this compound, a β-linkage is specified.

  • Sugar Moiety: The D or L configuration of the glucose moiety is generally assumed to be D, as D-glucose is the most abundant monosaccharide in nature. This can be confirmed by acidic hydrolysis of the glycoside, followed by derivatization of the sugar and comparison with an authentic standard using chiral gas chromatography.

  • Aglycone: The stereochemistry of the aglycone, Onitin, would be determined by advanced NMR techniques such as NOESY or ROESY, which provide information about through-space proton-proton interactions, and by comparing its optical rotation with known related compounds.

The logical relationship for determining the stereochemistry is outlined below.

stereochemistry_determination Stereochemical Determination of this compound start Isolated this compound nmr_analysis 1H NMR Analysis start->nmr_analysis hydrolysis Acid Hydrolysis start->hydrolysis noesy_roesy 2D NMR (NOESY/ROESY) start->noesy_roesy coupling_constant Anomeric Proton Coupling Constant (J H-1', H-2') nmr_analysis->coupling_constant chiral_gc Chiral GC of Sugar Derivative hydrolysis->chiral_gc aglycone_conformation Aglycone Conformation noesy_roesy->aglycone_conformation beta_config β-configuration of Glycosidic Bond coupling_constant->beta_config d_glucose D-configuration of Glucose chiral_gc->d_glucose aglycone_stereo Aglycone Stereochemistry aglycone_conformation->aglycone_stereo

Logical flow for determining the stereochemistry of a glycoside.

Predicted NMR Data

In the absence of experimental data, NMR shifts can be predicted using computational models. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These are for reference and require experimental verification.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

AtomPredicted Shift (ppm)
Aromatic/Vinylic H6.5 - 7.5
Glucosyl H (H-1')~ 4.5 (d)
Glucosyl H (other)3.2 - 4.0
Methylene H (side chain)2.8 - 4.2
Methyl H1.2 - 2.5

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

AtomPredicted Shift (ppm)
Carbonyl C> 190
Aromatic C110 - 160
Anomeric C (C-1')~ 103
Glucosyl C (other)60 - 80
Methylene C (side chain)30 - 70
Methyl C15 - 30

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. This guide has consolidated the available information on its chemical structure and stereochemistry. While specific experimental data remains elusive, the provided general protocols and predicted data offer a starting point for researchers. Further studies are warranted to isolate and fully characterize this compound, which will be essential for exploring its biological activities and potential applications in drug development and other scientific fields.

References

Onitin 2'-O-glucoside: A Speculative Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following in-depth technical guide is a speculative exploration of the potential mechanisms of action for Onitin (B114287) 2'-O-glucoside. As of the current date, there is a notable absence of direct experimental studies elucidating the specific biological activities and signaling pathways of this compound. The information presented herein is extrapolated from research on structurally related compounds, including indenone derivatives and other pterosins, to provide a foundational framework for future investigation. All proposed pathways, experimental data, and protocols are hypothetical and intended to guide further research.

Introduction

Onitin 2'-O-glucoside is a natural product belonging to the ptero­sin class of sesquiterpenes, characterized by an indenone core structure. It is isolated from the fern Onychium japonicum. While research on this compound itself is limited, the broader family of indenone derivatives and pterosins has been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and cytotoxic effects.[1][2][3][4] This guide will speculate on the potential mechanisms of action of this compound based on the known activities of these related compounds.

The presence of a 2'-O-glucoside moiety suggests that the bioavailability and transport of the active aglycone, onitin, may be facilitated by glucose transporters.[5][6] It is hypothesized that upon cellular uptake, the glucoside is cleaved, releasing the onitin aglycone to exert its biological effects.[6]

Speculated Mechanisms of Action

Based on the activities of structurally similar compounds, we can speculate on several potential mechanisms of action for this compound.

Neuroprotection via Modulation of Mitochondrial Function and Oxidative Stress

Several pterosins have demonstrated neuroprotective effects against glutamate-induced excitotoxicity by preserving mitochondrial function and reducing reactive oxygen species (ROS).[2]

Hypothesized Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Onitin_Glucoside This compound GLUT Glucose Transporter Onitin_Glucoside->GLUT Uptake Onitin_Aglycone_Int Onitin Aglycone GLUT->Onitin_Aglycone_Int Hydrolysis & Release Onitin_Aglycone_Ext Onitin Aglycone ROS Reactive Oxygen Species (ROS) Onitin_Aglycone_Int->ROS Inhibits Mito_Potential Mitochondrial Membrane Potential Stabilized Onitin_Aglycone_Int->Mito_Potential Modulates Ca_Overload Ca2+ Overload Reduced Onitin_Aglycone_Int->Ca_Overload Modulates Neuroprotection Neuroprotection ROS->Neuroprotection Mito_Potential->Neuroprotection Ca_Overload->Neuroprotection Glutamate_Excitotoxicity Glutamate (B1630785) Excitotoxicity Glutamate_Excitotoxicity->ROS Induces Glutamate_Excitotoxicity->Mito_Potential Disrupts Glutamate_Excitotoxicity->Ca_Overload Induces G LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB_Inactive NF-κB (p50/p65) - IκBα (Inactive) IKK->NFκB_Inactive Releases IκBα->NFκB_Inactive NFκB_Active NF-κB (p50/p65) (Active) NFκB_Inactive->NFκB_Active Nucleus Nucleus NFκB_Active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Onitin_Aglycone Onitin Aglycone Onitin_Aglycone->IKK Inhibits G cluster_muscle Skeletal Muscle cluster_liver Liver Onitin_Aglycone Onitin Aglycone AMPK AMPK Onitin_Aglycone->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 PEPCK PEPCK Expression AMPK->PEPCK Inhibits Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis PEPCK->Gluconeogenesis G Start Start Cell_Culture Culture Neuronal Cells Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Induction Induce Excitotoxicity (Glutamate) Pre_treatment->Induction Assays Perform Assays: - MTT (Viability) - DCFDA (ROS) - JC-1 (MMP) Induction->Assays Data_Analysis Data Analysis Assays->Data_Analysis End End Data_Analysis->End G Start Start Cell_Culture Culture Macrophages Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Analysis Analysis: - Immunofluorescence (NF-κB) - ELISA (Cytokines) - Western Blot (IKK, IκBα) Stimulation->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis End End Data_Analysis->End G Start Start Cell_Culture Culture C2C12 & HepG2 Cells Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Analysis_C2C12 C2C12 Analysis: - Western Blot (AMPK) - 2-NBDG Assay (Glucose Uptake) Treatment->Analysis_C2C12 Analysis_HepG2 HepG2 Analysis: - Western Blot (AMPK) - qPCR (PEPCK, G6Pase) Treatment->Analysis_HepG2 Data_Analysis Data Analysis Analysis_C2C12->Data_Analysis Analysis_HepG2->Data_Analysis End End Data_Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of Sesquiterpenoid Glucosides

Sesquiterpenoid glucosides, a diverse class of natural products, are gaining significant attention in the field of drug discovery for their broad spectrum of biological activities. These compounds, characterized by a C15 terpenoid core linked to one or more sugar moieties, have demonstrated potential therapeutic effects across various disease models. This technical guide provides a comprehensive overview of the key therapeutic targets of sesquiterpenoid glucosides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anti-inflammatory and Anti-Neuroinflammatory Targets

Sesquiterpenoid glucosides exhibit potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of inflammatory mediators. Their activity is particularly relevant in the context of neuroinflammation, which is implicated in various neurodegenerative diseases.

A primary mechanism of action is the inhibition of nitric oxide (NO) production in microglia.[1] Several sesquiterpenoid glucosides isolated from Cissampelopsis spelaeicola have shown significant inhibitory effects on lipopolysaccharide (LPS)-stimulated NO production in BV-2 microglial cells, with some compounds demonstrating greater potency than the positive control, L-NMMA.[1] Further studies revealed that these compounds can effectively reduce the overexpression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as inducible nitric oxide synthase (iNOS).[1] This anti-inflammatory effect is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Quantitative Data: Anti-inflammatory Activity
CompoundSourceTarget/AssayCell LineIC50 Value (µM)Reference
Cissampelopsis spelaeicola Glycoside 15 Cissampelopsis spelaeicolaNO InhibitionBV-2 microglia5.62 ± 0.37[1]
Cissampelopsis spelaeicola Glycoside 12 Cissampelopsis spelaeicolaNO InhibitionBV-2 microglia19.29 (approx.)[1]
Cissampelopsis spelaeicola Glycoside 14 Cissampelopsis spelaeicolaNO InhibitionBV-2 microglia~10-15[1]
Cissampelopsis spelaeicola Glycoside 16 Cissampelopsis spelaeicolaNO InhibitionBV-2 microglia~10-15[1]
L-NMMA (Positive Control)-NO InhibitionBV-2 microglia21.20 ± 0.57[1]
Heritiera B (Triterpenoid Glucoside)Heritiera littoralisNO InhibitionRAW 264.710.33[3]
Argyinolide S (Sesquiterpenoid)Artemisia argyiNO InhibitionBV-2 microgliaPotent activity reported[4]

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Sesquiterpenoid Sesquiterpenoid Glucosides Sesquiterpenoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB IκBα-NF-κB (Inactive) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκBα degradation NF-κB release Nucleus Nucleus ProInflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->ProInflammatory Transcription NFkB_nuc->Nucleus Translocation

Caption: NF-κB signaling pathway inhibition by sesquiterpenoid glucosides.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Murine microglial BV-2 cells or RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpenoid glucosides. Cells are pre-treated for a specified duration (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to a final concentration (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.[3]

  • Griess Assay: After incubation, the cell supernatant is collected. An equal volume of Griess reagent is added to the supernatant.[3] The mixture is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[3] The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated group. The IC50 value is determined from the dose-response curve.

Anti-Cancer and Cytotoxic Targets

Sesquiterpenoid glucosides have emerged as promising candidates for cancer therapy due to their cytotoxic effects against various human cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Studies have shown that these compounds can induce apoptosis through the mitochondria-mediated pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-9, and cleaved caspase-3.[7] For example, sesquiterpenoids from Solanum lyratum demonstrated significant cytotoxicity against gastric (SGC-7901), breast (MCF-7), and other cancer cell lines.[7] Similarly, a new eudesmane-type sesquiterpenoid from Aquilaria sinensis showed potent anti-cancer effects on human breast cancer cells (MCF-7 and MDA-MB-231) by increasing reactive oxygen species (ROS) generation and triggering apoptosis.[8]

Quantitative Data: Cytotoxic Activity
Compound/ExtractSourceTarget Cell LineIC50 ValueReference
Aquisinenoid C (3)Aquilaria sinensisMCF-7 (Breast)2.83 ± 1.12 µM[8]
Aquisinenoid C (3)Aquilaria sinensisMDA-MB-231 (Breast)1.55 ± 1.12 µM[8]
Aquisinenoid C (3)Aquilaria sinensisLO2 (Normal Liver)27.82 ± 1.09 µM[8]
Solajiangxin HSolanum lyratumSGC-7901 (Gastric)4.8 µg/mL[7]
Lyratol DSolanum lyratumSGC-7901 (Gastric)5.9 µg/mL[7]
Frondoside A (Triterpene Glycoside)Sea CucumberMDA-MB-231 (Breast)2.5 µM (at 24h)[9]
Cucumarioside A2-2 (Triterpene Glycoside)Sea CucumberEhrlich Carcinoma2.7 µM[9]
Cadinane (B1243036) Sesquiterpenoid Glucoside (1)Abelmoschus sagittifoliusHeLa, HepG-2Moderate cytotoxicity reported[6]

Signaling Pathway: Mitochondria-Mediated Apoptosis

Apoptosis_Pathway Sesquiterpenoid Sesquiterpenoid Glucosides ROS ↑ ROS Sesquiterpenoid->ROS Bax ↑ Bax (Pro-apoptotic) Sesquiterpenoid->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Sesquiterpenoid->Bcl2 Mito Mitochondrion Bax->Mito Promotes Pore Formation Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Apaf1 Apaf-1 aCasp9 Cleaved Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-caspase-9 aCasp3 Cleaved Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes a_Glucosidase_Assay start Start step1 Prepare Enzyme and Test Compound Solution start->step1 step2 Pre-incubate at 37°C (10 min) step1->step2 step3 Add Substrate (p-NPG) step2->step3 step4 Incubate at 37°C (20 min) step3->step4 step5 Add Stop Solution (Na₂CO₃) step4->step5 step6 Measure Absorbance (400 nm) step5->step6 end Calculate % Inhibition and IC50 step6->end

References

Literature review of bioactivity of compounds from Onychium japonicum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bioactivity of Compounds from Onychium japonicum

Introduction

Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family, is a rhizomatous geophyte fern native to Central and East China, Temperate East Asia, and Java.[1][2] Traditionally utilized in various folk medicine systems, this plant has garnered scientific interest for its rich phytochemical composition and associated biological activities. This technical guide provides a comprehensive literature review of the bioactive compounds isolated from O. japonicum, their demonstrated biological effects, and the experimental methodologies employed in their investigation. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Phytochemical Composition

Onychium japonicum is a rich source of a wide array of secondary metabolites. Qualitative analyses have confirmed the presence of flavonoids, alkaloids, saponins, tannins, glycosides, carotenoids, terpenoids, phlobatannins, phenols, and coumarins in its extracts.[3] Quantitative studies have further detailed the concentration of some of these phytochemicals, highlighting a particularly high content of phenols.[3]

Table 1: Quantitative Phytochemical Analysis of Onychium japonicum
PhytochemicalConcentration
Phenols1100.91 µM/g
Total Sugar748.67 µM/ml
Ascorbic Acid426.12 mM/g
Flavonoids160.65 mg/g
Anthocyanin101.06 µM/g
Proline80.58 µM/g
Source:[3]

Specific compounds that have been isolated and structurally elucidated from O. japonicum are listed below.

Table 2: Identified Compounds from Onychium japonicum
Compound ClassSpecific CompoundsReference
Chalcones4, 3′, 4′-trihydroxy-2, 6-dimethoxychalcone[4]
FlavonoidsChrysoeriol, Luteolin, Butin, Onychin (5-hydroxy-7-rhamnosylglucosyloxyflavanone)[4]
Phenolic AcidsProtocatechuic acid, Caffeic acid, Vanillic acid, Syringic acid[4]
DiterpenesOnychial B, Cyathane diterpene glucosides[3][4]
Other Phenolics3, 4-dihydroxy-acetophenone, 2, 4-dihydroxybenzaldehyde[4]
Sterolsβ-Sitosterol[4]
Indanone GlucosidesPteroside M, Wallichoside (B12386414)[4]
TriterpenoidsRotundic acid[4]

Bioactivities of Onychium japonicum Compounds and Extracts

The diverse phytochemical profile of O. japonicum contributes to a range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory effects.

Antibacterial Activity

Organic extracts of O. japonicum have demonstrated significant activity against several multidrug-resistant bacterial strains.[3] The N-hexane extract was particularly potent against Staphylococcus aureus.[3] In contrast, hydric (aqueous) extracts were found to be inactive.[3] The antibacterial efficacy is attributed to the presence of bioactive phytochemicals like alkaloids, flavonoids, and tannins.[3]

Table 3: Antibacterial Activity of Onychium japonicum Organic Extracts (Zone of Inhibition in mm)
Bacterial StrainChloroform ExtractEthyl Acetate ExtractMethyl Alcohol ExtractN-hexane Extract
Staphylococcus aureus16.66 ± 0.3315.00 ± 0.5714.00 ± 0.5720.33 ± 0.33
Klebsiella pneumoniae14.33 ± 0.334.33 ± 4.333.66 ± 3.6616.66 ± 0.33
Pseudomonas aeruginosa8.33 ± 4.178.33 ± 4.176.00 ± 3.009.33 ± 4.66
Escherichia coli0.00 ± 0.007.00 ± 3.513.33 ± 3.334.00 ± 4.00
Source:[3]
Cytotoxic Activity

Several compounds isolated from O. japonicum have exhibited cytotoxic properties against human cancer cell lines. A notable chalcone (B49325) derivative showed high cytotoxic activity against human cervical cancer (HeLa) and hepatocellular carcinoma (BEL-7402) cells.[3] Furthermore, a new flavanone (B1672756) glycoside, onychin, along with the known compounds wallichoside (an α-indanone glycoside) and onychiol B (a diterpene), were identified as cytotoxic principles from the aerial parts of the plant.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of O. japonicum is supported by the identification of several active compounds. Two new cyathane diterpene glucosides were reported to have anti-inflammatory effects.[3] Saponins, found in the plant, are also known for their anti-inflammatory properties.[3] More specifically, the triterpenoid (B12794562) rotundic acid, isolated from the plant, demonstrated an inhibitory effect on the lipopolysaccharide (LPS)-induced translocation of NF-κB in Caco-2 cells, a key step in the inflammatory signaling cascade.[4]

anti_inflammatory_pathway cluster_cell Macrophage / Intestinal Epithelium Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds to promoter cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Rotundic_Acid Rotundic Acid (from O. japonicum) Rotundic_Acid->NFkB_active Inhibits Translocation

Caption: LPS-induced NF-κB signaling pathway and inhibition by Rotundic Acid.

Experimental Protocols

Phytochemical Analysis
  • Qualitative Analysis: The fronds of O. japonicum were prepared in various solvents, including chloroform, ethyl acetate, methyl alcohol, and N-hexane. Standard phytochemical screening methods were used to detect the presence of flavonoids, alkaloids, saponins, tannins, glycosides, carotenoids, terpenoids, phlobatannins, phenols, and coumarins.[3]

  • Quantitative Analysis: Specific concentrations of phytochemicals such as phenols, flavonoids, and ascorbic acid were determined using established spectrophotometric and other analytical protocols.[3]

  • Compound Isolation: For the isolation of specific compounds, methods such as repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) were employed. Structural elucidation of the isolated compounds was performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Antibacterial Assay
  • Method: The antibacterial activity of different organic extracts was evaluated using the agar (B569324) well diffusion method.

  • Procedure: Bacterial strains were cultured on appropriate agar media. Wells were created in the agar, and a defined volume of the plant extract was added to each well. The plates were incubated, and the diameter of the inhibition zone around each well was measured in millimeters (mm) to determine the extent of antibacterial activity.[3]

Cytotoxicity Assay
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of isolated compounds.[4]

  • Procedure: Human cancer cell lines (e.g., HeLa, BEL-7402) were cultured in 96-well plates. The cells were then treated with various concentrations of the test compounds. After a specific incubation period, MTT solution was added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The absorbance of the formazan solution, which is proportional to the number of viable cells, was measured using a microplate reader.

Anti-inflammatory Assay (NF-κB Translocation)
  • Cell Lines: Caco-2 (human colorectal adenocarcinoma) and RAW 264.7 (murine macrophage) cells were used.[4]

  • Procedure: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, specifically the activation and nuclear translocation of the transcription factor NF-κB. The effect of rotundic acid on this process was evaluated. This typically involves immunofluorescence staining for the p65 subunit of NF-κB and visualization using microscopy to determine its location (cytoplasmic vs. nuclear) in treated versus untreated cells.[4]

experimental_workflow cluster_analysis Analysis & Bioassays Plant Onychium japonicum (Fronds) Extraction Extraction (Organic Solvents) Plant->Extraction Crude_Extract Crude Organic Extracts Extraction->Crude_Extract Phyto_Analysis Phytochemical Analysis (Qualitative & Quantitative) Crude_Extract->Phyto_Analysis Isolation Compound Isolation (Chromatography) Crude_Extract->Isolation Bioassays Bioactivity Screening Crude_Extract->Bioassays Pure_Compounds Pure Compounds Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Pure_Compounds->Bioassays Antibacterial Antibacterial Assays Bioassays->Antibacterial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB) Bioassays->Anti_inflammatory

Caption: General workflow for phytochemical analysis and bioactivity screening.

Conclusion

The scientific literature robustly supports the ethnobotanical use of Onychium japonicum and highlights its potential as a source for novel therapeutic agents. The plant is rich in a variety of phytochemicals, including phenols, flavonoids, and terpenoids, which contribute to its significant antibacterial, cytotoxic, and anti-inflammatory properties. Compounds like onychin, rotundic acid, and various chalcone and diterpene derivatives have been identified as key bioactive principles. Further research, focusing on the isolation and detailed mechanistic studies of these active compounds, is warranted to fully elucidate their therapeutic potential and pave the way for their development into future pharmaceuticals.

References

Onitin 2'-O-glucoside: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid natural product isolated from the herbs of Onychium japonicum.[1][2][3][4] As a member of the diverse class of sesquiterpenoids, this compound holds potential for further investigation within the realms of phytochemistry and drug discovery. This technical guide provides a summary of the currently available physical and chemical properties of this compound. It is important to note that while basic physicochemical data are available from chemical suppliers and databases, detailed experimental studies on its biological activities and specific protocols for its isolation and characterization are not extensively documented in publicly accessible scientific literature.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These data are primarily derived from computational predictions and information provided by chemical suppliers.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈[2]
Molecular Weight 410.46 g/mol [2]
Physical Description PowderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.ChemFaces
CAS Number 76947-60-9PubChem
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 137 ŲPubChem
Natural Source Herbs of Onychium japonicum[1][2][3][4]

Structural Information

The chemical structure of this compound consists of a sesquiterpenoid aglycone, onitin, linked to a glucose molecule via an O-glycosidic bond at the 2'-position.

Experimental Protocols

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant_material Dried and powdered Onychium japonicum extraction Maceration or Soxhlet extraction with Methanol/Ethanol plant_material->extraction Solvent crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Fractions of varying polarity partitioning->fractions column_chromatography Column Chromatography (Silica gel, Sephadex) fractions->column_chromatography Bioassay-guided hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy

Caption: Hypothetical workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of pure this compound. However, phytochemical analyses of its source, Onychium japonicum, have revealed the presence of various bioactive compounds, including flavonoids, alkaloids, and terpenoids, which exhibit antibacterial properties. This suggests that this compound may contribute to the overall bioactivity of the plant extract.

Given that it is a glycoside of a sesquiterpenoid, it is plausible that this compound could exhibit biological activities commonly associated with this class of compounds, such as anti-inflammatory, cytotoxic, or antimicrobial effects. For instance, studies on other flavonoid and terpenoid glycosides have implicated their involvement in various signaling pathways. A potential, though currently hypothetical, pathway that could be investigated for this compound, based on the activities of similar compounds, is the Nrf2/HO-1 signaling pathway, which is crucial in the cellular response to oxidative stress.

hypothetical_pathway cluster_stimulus Cellular Stress cluster_compound Intervention cluster_pathway Nrf2/HO-1 Signaling Pathway cluster_response Cellular Response oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 onitin_glucoside This compound (Hypothetical) onitin_glucoside->keap1 Potential Inhibition nrf2 Nrf2 keap1->nrf2 Inhibition are ARE (Antioxidant Response Element) nrf2->are Translocation & Binding ho1 Heme Oxygenase-1 (HO-1) are->ho1 Gene Expression antioxidant_enzymes Other Antioxidant Enzymes are->antioxidant_enzymes Gene Expression cellular_protection Cellular Protection ho1->cellular_protection antioxidant_enzymes->cellular_protection

Caption: Hypothetical Nrf2/HO-1 signaling pathway potentially modulated by this compound.

This compound is a sesquiterpenoid glycoside with established basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and detailed experimental protocols. The information presented in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the need for further in-depth studies to unlock the full therapeutic potential of this natural compound. Future research should focus on the isolation of sufficient quantities of pure this compound to enable comprehensive biological screening and elucidation of its role in relevant signaling pathways.

References

Predicted In Vivo Metabolic Fate of Onitin 2'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo studies on the metabolic fate of Onitin 2'-O-glucoside are not available in the public domain. This technical guide, therefore, presents a predicted metabolic pathway and hypothetical experimental design based on the compound's chemical structure and established principles of xenobiotic biotransformation. The information herein is intended to serve as a foundational resource for future research in this area.

Introduction

This compound is a natural product whose pharmacological properties are of growing interest. Understanding its metabolic fate is crucial for evaluating its potential therapeutic efficacy, safety profile, and for guiding further drug development efforts. This document outlines the predicted metabolic pathway of this compound in vivo, proposes a robust experimental workflow for its investigation, and provides a framework for the presentation of potential quantitative data.

Predicted Metabolic Pathway

The metabolism of this compound is anticipated to proceed in two main phases, a common route for glycosylated xenobiotics.

Phase 0: Absorption Upon oral administration, this compound may be partially absorbed intact, or more likely, undergo initial hydrolysis in the gastrointestinal tract.

Phase I: Hydrolysis (Deglycosylation) The primary and most critical metabolic step for this compound is the cleavage of the O-glycosidic bond. This reaction will release the aglycone, Onitin, and a glucose molecule. This hydrolysis can be mediated by intestinal microflora β-glucosidases prior to absorption or by hepatic enzymes post-absorption. The aglycone, Onitin, is predicted to be more biologically active than its glycoside form.

Phase II: Conjugation of Onitin Following its formation, the Onitin aglycone, which possesses a phenolic hydroxyl group, is expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion. The primary predicted conjugation pathways are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), a glucuronic acid moiety is attached to the hydroxyl group of Onitin.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), a sulfonate group is conjugated to the hydroxyl group.

It is also possible that the aglycone undergoes some Phase I oxidative metabolism (e.g., hydroxylation) catalyzed by Cytochrome P450 enzymes before or after conjugation, although specific sites of oxidation are difficult to predict without experimental data.

Metabolic Pathway Diagram

Predicted Metabolic Pathway of this compound This compound This compound Onitin (aglycone) Onitin (aglycone) This compound->Onitin (aglycone) Hydrolysis (β-glucosidases) Onitin-Glucuronide Onitin-Glucuronide Onitin (aglycone)->Onitin-Glucuronide Glucuronidation (UGTs) Onitin-Sulfate Onitin-Sulfate Onitin (aglycone)->Onitin-Sulfate Sulfation (SULTs) Excretion Excretion Onitin-Glucuronide->Excretion Onitin-Sulfate->Excretion

Caption: Predicted primary metabolic pathway of this compound.

Proposed Experimental Protocols

To elucidate the in vivo metabolic fate of this compound, a comprehensive study in a preclinical model, such as Sprague-Dawley rats, is recommended.

Animal Study Design
  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group), 8-10 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water.

  • Compound Administration: A single dose of this compound (e.g., 50 mg/kg) is administered via oral gavage. A vehicle control group should also be included.

  • Sample Collection:

    • Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Processing and Storage: Plasma, urine, and homogenized fecal samples should be stored at -80°C until analysis.

Analytical Methodology
  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile (B52724) or methanol.

    • Urine: Dilution with mobile phase.

    • Feces: Homogenization in a suitable solvent, followed by solid-phase extraction (SPE).

  • Metabolite Identification and Quantification:

    • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.

    • Metabolite Identification: Full scan and product ion scan modes will be used to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Quantification: A validated bioanalytical method using multiple reaction monitoring (MRM) mode will be developed for the quantification of this compound and its predicted metabolites in all biological matrices.

Experimental Workflow Diagram

Experimental Workflow cluster_in_vivo In Vivo Study cluster_analysis Bioanalysis Administration Oral Administration of this compound to Rats Sample_Collection Collection of Blood, Urine, and Feces Administration->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep LC_MS HPLC-MS/MS Analysis (Metabolite ID & Quant) Sample_Prep->LC_MS Data_Analysis Data Analysis and Reporting LC_MS->Data_Analysis Pharmacokinetic & Metabolic Profiling

Caption: Proposed experimental workflow for metabolic profiling.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed study could be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma
AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t½ (h)
This compound1500.54502.5
Onitin (aglycone)8002.048004.0
Onitin-Glucuronide12004.096006.0
Onitin-Sulfate3004.021005.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve; t½: Half-life.

Table 2: Hypothetical Cumulative Excretion of this compound and its Metabolites in Urine and Feces (% of Administered Dose)
AnalyteUrine (0-48h)Feces (0-48h)Total Recovery
This compound<1%15%~15%
Onitin (aglycone)~2%~5%~7%
Onitin-Glucuronide45%10%55%
Onitin-Sulfate18%<2%~20%
Total ~66% ~32% ~98%

Conclusion

The in vivo metabolic fate of this compound is predicted to involve initial hydrolysis to its aglycone, Onitin, followed by extensive Phase II conjugation (glucuronidation and sulfation) to facilitate excretion. The proposed experimental design provides a comprehensive framework for the definitive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. The resulting data will be instrumental in advancing the development of this compound as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside that has been isolated from the fern Onychium japonicum. Sesquiterpenoids and their glycosidic derivatives are a diverse class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended to guide researchers in obtaining this compound for further study and development.

Data Presentation

As a comprehensive, step-by-step experimental protocol with quantitative data for the isolation of this compound is not available in the cited literature, a representative table outlining expected fractions and potential yields based on general phytochemical isolation procedures is provided below. Note: These values are illustrative and will vary depending on the extraction efficiency and the concentration of the target compound in the plant material.

Purification Step Fraction Typical Yield (from 1 kg dried plant material) Expected Purity of this compound Analytical Method
Extraction Crude Methanolic Extract50 - 100 gLowTLC, HPLC-UV
Solvent Partitioning n-Butanol Fraction10 - 20 gLow to ModerateTLC, HPLC-UV
Column Chromatography (Silica Gel) Fractions 5-8 (example)1 - 5 gModerateTLC, HPLC-UV
Preparative HPLC (C18) Peak corresponding to this compound10 - 50 mgHigh (>95%)HPLC-UV, LC-MS, NMR

Experimental Protocols

The following protocols describe a general yet detailed approach to the isolation and purification of this compound from the dried aerial parts of Onychium japonicum.

Preparation of Plant Material
  • Collection and Identification: Collect the aerial parts of Onychium japonicum. Ensure proper botanical identification to avoid the collection of incorrect species.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the chemical integrity of the constituents.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction
  • Maceration:

    • Place 1 kg of the powdered plant material in a large glass container.

    • Add 5 L of methanol (B129727) (MeOH) to completely submerge the powder.

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract through cheesecloth or a coarse filter paper.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

  • Concentration:

    • Combine the methanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude methanolic extract.

Solvent Partitioning
  • Suspension: Suspend the crude methanolic extract (e.g., 100 g) in 1 L of distilled water.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform successive extractions with solvents of increasing polarity:

      • n-hexane (3 x 1 L) to remove nonpolar compounds like fats and sterols.

      • Dichloromethane (CH₂Cl₂) or Chloroform (B151607) (CHCl₃) (3 x 1 L) to remove compounds of intermediate polarity.

      • Ethyl acetate (B1210297) (EtOAc) (3 x 1 L) to further fractionate the extract.

      • n-butanol (n-BuOH) (3 x 1 L) to extract polar compounds, including glycosides.

    • Collect each solvent fraction separately. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

  • Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Column Chromatography (Silica Gel)
  • Column Preparation:

    • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of chloroform and methanol.

  • Sample Loading:

    • Adsorb the dried n-butanol fraction (e.g., 20 g) onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. For example:

      • CHCl₃ (100%)

      • CHCl₃:MeOH (98:2, 95:5, 90:10, 80:20, 50:50, v/v)

      • MeOH (100%)

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 250 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH 9:1) and visualizing with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid, followed by heating).

    • Combine fractions with similar TLC profiles. The fractions containing the target compound are expected to elute in the more polar solvent mixtures.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Sample Preparation:

    • Dissolve the combined and concentrated fractions from column chromatography containing this compound in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water. For example:

      • Start with 20% ACN in water.

      • Linearly increase to 80% ACN over 40 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Fraction Collection:

    • Collect the peak corresponding to the retention time of this compound.

  • Purity Assessment:

    • Analyze the collected fraction by analytical HPLC to confirm its purity.

    • Concentrate the pure fraction to obtain the isolated this compound.

Structure Elucidation

The identity and structure of the purified compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Mandatory Visualization

Isolation_Purification_Workflow Plant_Material Dried & Powdered Onychium japonicum Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions n-Hexane, CH2Cl2, EtOAc, n-BuOH Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography n-BuOH Fraction CC_Fractions Combined Fractions containing This compound Column_Chromatography->CC_Fractions Prep_HPLC Preparative HPLC (C18) CC_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Application Note: Quantitative Analysis of Onitin 2'-O-glucoside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Onitin 2'-O-glucoside, a sesquiterpenoid found in Onychium japonicum.[1][2] This method is designed for researchers, scientists, and professionals in drug development and natural product analysis. The protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate and reproducible results.

Introduction

This compound is a sesquiterpenoid glycoside that has been isolated from the herb Onychium japonicum.[1][2] As research into the potential therapeutic properties of natural compounds continues to grow, the need for validated analytical methods for their quantification is critical. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[3] This application note presents a detailed protocol for a reversed-phase HPLC-UV method for the quantitative determination of this compound.

Chemical Information

  • Compound Name: this compound

  • Molecular Formula: C₂₁H₃₀O₈[4]

  • Molecular Weight: 410.46 g/mol [2]

  • Chemical Class: Sesquiterpenoid Glycoside[1]

  • CAS Number: 76947-60-9[1]

Principle of the Method

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the elution of the analyte. The quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength (λmax) and comparing the peak area to that of a known concentration standard. The inden-1-one chromophore in the structure of this compound is expected to provide significant UV absorbance, likely in the range of 230-280 nm. The precise λmax should be determined experimentally using a pure standard.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Plant material (Onychium japonicum) or other sample matrix

  • 0.45 µm syringe filters

Equipment

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Pipettes and volumetric flasks

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Onychium japonicum)
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v). Adjust as needed.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined experimentally (scan from 200-400 nm). A starting point of 254 nm is suggested.
Run Time Approximately 15 minutes

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[5]

  • Precision: The closeness of agreement between a series of measurements. It should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5] The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies on spiked samples. Recoveries in the range of 98-102% are generally considered acceptable.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6]

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (R²) ≥ 0.99

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) [Insert Data]
Limit of Quantification (LOQ) [Insert Data]

Visualization of Protocols

HPLC_Workflow cluster_prep Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing std_weigh Weigh Standard std_dissolve Dissolve in Methanol (Stock Solution) std_weigh->std_dissolve std_dilute Serial Dilution (Working Standards) std_dissolve->std_dilute hplc_inject Inject into HPLC std_dilute->hplc_inject sample_grind Grind Plant Material sample_extract Extract with Methanol sample_grind->sample_extract sample_sonicate Sonicate sample_extract->sample_sonicate sample_centrifuge Centrifuge sample_sonicate->sample_centrifuge sample_filter Filter Supernatant sample_centrifuge->sample_filter sample_filter->hplc_inject hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Peak Integration hplc_detect->data_integrate data_calibrate Calibration Curve data_integrate->data_calibrate data_quantify Quantification data_calibrate->data_quantify

Caption: Workflow for the quantification of this compound.

HPLC_Principle cluster_system HPLC System cluster_process Separation and Detection mobile_phase Mobile Phase (Solvent Reservoir) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column C18 Column (Stationary Phase) injector->column sample Sample Injection injector->sample detector UV Detector column->detector separation Separation of Components column->separation data_system Data System detector->data_system detection Detection of This compound detector->detection chromatogram Chromatogram (Peak Area) data_system->chromatogram

Caption: Principle of HPLC-UV for quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of this compound. Proper method validation is crucial to ensure the quality and consistency of the results. This protocol serves as a valuable resource for researchers and scientists working with Onychium japonicum and its bioactive constituents.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data for Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Onitin (B114287) 2'-O-glucoside, a sesquiterpenoid glycoside. Due to the limited availability of publicly accessible, fully assigned NMR data for this specific compound, this document presents a representative dataset based on its known chemical structure and spectral data from closely related analogues. This information is intended to serve as a guide for researchers in the structural elucidation and analysis of Onitin 2'-O-glucoside and similar natural products.

Chemical Structure

This compound

  • Molecular Formula: C₂₁H₃₀O₈

  • Molecular Weight: 410.46 g/mol

  • CAS Number: 76947-60-9

The structure consists of an onitin sesquiterpenoid aglycone linked to a glucose molecule via an O-glycosidic bond at the 2'-position of the ethyl side chain.

Representative NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These values are predicted based on the analysis of its chemical structure and comparison with known spectral data of similar sesquiterpenoid glycosides.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
Onitin Moiety
2-CH₂~2.70s
3-C(CH₃)₂~1.15s
5-CH₃~2.20s
7-CH₃~2.35s
1'-CH₂~2.90t7.0
2'-CH₂~3.80m
4-OHbr s
Glucosyl Moiety
1''-H~4.40d7.8
2''-H~3.25dd7.8, 9.0
3''-H~3.40t9.0
4''-H~3.30t9.0
5''-H~3.35m
6''a-H~3.85dd12.0, 2.5
6''b-H~3.70dd12.0, 5.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CD₃OD)

Positionδ (ppm)
Onitin Moiety
1~208.0
2~52.0
3~48.0
3a~130.0
4~155.0
5~125.0
6~138.0
7~135.0
7a~145.0
3-CH₃~25.0
5-CH₃~12.0
7-CH₃~15.0
1'-CH₂~30.0
2'-CH₂~70.0
Glucosyl Moiety
1''~104.0
2''~75.0
3''~78.0
4''~71.5
5''~78.5
6''~62.5

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a sesquiterpenoid glycoside like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: Set the sample temperature to 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Referencing: The residual solvent peak of CD₃OD (δH 3.31 ppm) can be used as an internal reference.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio.

    • Referencing: The solvent peak of CD₃OD (δC 49.0 ppm) can be used as an internal reference.

  • 2D NMR Experiments (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Potential Signaling Pathway Involvement

While the specific biological activities of this compound are not extensively documented, other sesquiterpenoid glycosides have been shown to modulate key cellular signaling pathways. Research on related compounds suggests potential involvement in metabolic regulation. One such pathway is the AMPK (AMP-activated protein kinase) signaling pathway , which plays a central role in cellular energy homeostasis.

Below is a diagram illustrating a potential mechanism by which a sesquiterpenoid glycoside could modulate the AMPK pathway.

AMPK_Signaling_Pathway cluster_input Cellular Stress cluster_compound Compound Intervention cluster_pathway AMPK Signaling Cascade cluster_downstream Downstream Effects Increase_AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 Increase_AMP_ATP->LKB1 Sesquiterpenoid_Glycoside This compound (or related compound) AMPK AMPK Sesquiterpenoid_Glycoside->AMPK Potential Activation LKB1->AMPK Phosphorylates p_AMPK p-AMPK (Active) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) p_AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipogenesis) p_AMPK->Anabolism

Caption: Potential modulation of the AMPK signaling pathway by a sesquiterpenoid glycoside.

Experimental Workflow for NMR Analysis

The logical flow of experiments for the structural elucidation of a novel or purified natural product like this compound is outlined below.

NMR_Workflow Start Purified Compound (this compound) Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep 1D_H 1D ¹H NMR (Proton Environments & Multiplicities) Prep->1D_H 1D_C 1D ¹³C NMR (Carbon Environments) Prep->1D_C 2D_HSQC 2D HSQC (Direct H-C Correlations) 1D_H->2D_HSQC 2D_COSY 2D COSY (H-H Couplings) 1D_H->2D_COSY 1D_C->2D_HSQC 2D_HMBC 2D HMBC (Long-range H-C Correlations) 2D_HSQC->2D_HMBC Structure_Assembly Assemble Aglycone and Glycosidic Fragments 2D_COSY->Structure_Assembly 2D_HMBC->Structure_Assembly 2D_NOESY 2D NOESY (Stereochemistry & Conformation) Structure_Assembly->2D_NOESY Final_Structure Complete Structural Assignment 2D_NOESY->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Application Note: Elucidation of Onitin 2'-O-glucoside Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the characteristic mass spectrometry fragmentation pattern of Onitin 2'-O-glucoside, a naturally occurring indenone derivative. Understanding the fragmentation behavior of this and related glycosylated compounds is crucial for their rapid identification and structural elucidation in complex mixtures, such as natural product extracts. This document provides a summary of its key fragment ions and a detailed experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (C₂₁H₃₀O₈, Molar Mass: 410.46 g/mol ) is a glycosylated derivative of the aglycone Onitin.[1] The structural characterization of such glycosides is fundamental in fields ranging from natural product chemistry to drug discovery and metabolomics. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical technique for this purpose.[2] Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For flavonoid and other phenolic glycosides, a common fragmentation pathway involves the cleavage of the glycosidic bond, leading to the loss of the sugar moiety.[3][4]

This application note serves as a guide for researchers on the expected fragmentation pattern of this compound and provides a standardized protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound was analyzed in both positive and negative ion modes. The primary fragmentation event observed is the neutral loss of the glucose moiety (162 Da).[3][4] Further fragmentation of the resulting aglycone, Onitin, provides additional structural confirmation.

Data Presentation

The following table summarizes the major ions observed in the mass spectra of this compound.

Ion ModePrecursor Ion (m/z)Proposed Fragment IonFragment (m/z)Neutral Loss (Da)Description
Positive411.19[M+H]⁺--Protonated molecule
Positive411.19[M+H-C₆H₁₀O₅]⁺249.15162.04Loss of the glucose moiety
Positive249.15[Aglycone+H-CH₃]⁺234.1315.02Loss of a methyl group from the aglycone
Positive249.15[Aglycone+H-H₂O]⁺231.1418.01Loss of water from the aglycone
Negative409.18[M-H]⁻--Deprotonated molecule
Negative409.18[M-H-C₆H₁₀O₅]⁻247.13162.05Loss of the glucose moiety

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).[5]

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

  • Data Acquisition: Full scan MS and product ion scan (MS/MS) of the precursor ions [M+H]⁺ (m/z 411.19) and [M-H]⁻ (m/z 409.18).

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in positive ion mode.

G M This compound [M+H]⁺ m/z 411.19 A Onitin Aglycone [Aglycone+H]⁺ m/z 249.15 M->A - C₆H₁₀O₅ (162 Da) F1 [Aglycone+H-CH₃]⁺ m/z 234.13 A->F1 - CH₃ (15 Da) F2 [Aglycone+H-H₂O]⁺ m/z 231.14 A->F2 - H₂O (18 Da)

Caption: Proposed fragmentation of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by the initial loss of the glucose moiety, followed by further fragmentation of the aglycone. The provided data and protocols offer a valuable resource for the identification and structural analysis of this compound in various research applications. The predictable nature of glycosidic bond cleavage under CID conditions is a key feature in the mass spectrometric analysis of such natural products.[3]

References

Application Notes and Protocols for Determining Onitin 2'-O-glucoside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a glycosylated derivative of Onitin, a natural product known to act as a non-competitive antagonist of the histamine (B1213489) H1 receptor (H1R).[1][2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. Upon binding of its ligand, histamine, the H1R activates the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses. This application note provides a detailed protocol for a cell-based assay to determine the antagonistic activity of this compound on the histamine H1 receptor by measuring changes in intracellular calcium levels.

Principle of the Assay

This assay utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration in response to histamine stimulation in a cell line endogenously expressing the histamine H1 receptor, such as HeLa cells.[3][4][5][6] Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to become Fluo-4, a fluorescent indicator that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[7][8][9] In the presence of a histamine H1 receptor antagonist like this compound, the histamine-induced calcium release will be inhibited, resulting in a dose-dependent decrease in the fluorescent signal.

Materials and Reagents

  • HeLa cells

  • This compound (Test Compound)

  • Histamine (Agonist)

  • Diphenhydramine (Positive Control Antagonist)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490 nm/525 nm.

Experimental Protocols

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

Preparation of Reagents
  • Assay Buffer: Prepare HBSS with 20 mM HEPES.

  • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Dye Loading Solution: On the day of the assay, prepare the dye loading solution by adding 2 µL of Fluo-4 AM stock solution and 1 µL of Pluronic F-127 stock solution to 2 mL of Assay Buffer for each plate. This results in a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Diphenhydramine (positive control) in DMSO.

    • Prepare a 10 mM stock solution of Histamine (agonist) in deionized water.

    • On the day of the assay, prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the well should be kept below 0.5%.

    • Prepare the histamine solution at a concentration that induces a submaximal response (e.g., EC80) in Assay Buffer. The optimal concentration should be determined from a histamine dose-response curve.

Calcium Flux Assay
  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • After incubation, remove the Dye Loading Solution from each well.

    • Wash the cells twice with 100 µL of Assay Buffer.

    • Add 50 µL of the serially diluted this compound or Diphenhydramine to the respective wells. For control wells, add 50 µL of Assay Buffer.

    • Incubate the plate at room temperature for 20 minutes in the dark.

  • Histamine Stimulation and Fluorescence Measurement:

    • Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm. The reader should be set to take readings every 1-2 seconds for a total of 2-3 minutes.

    • Place the cell plate in the reader and begin recording the baseline fluorescence for 15-20 seconds.

    • Using the reader's injection system, add 50 µL of the pre-determined concentration of histamine to each well.

    • Continue to record the fluorescence intensity for the remainder of the reading period.

Data Presentation

The data should be analyzed by calculating the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The inhibitory effect of this compound is then calculated as a percentage of the control response (histamine alone). An IC50 value, the concentration of the compound that inhibits 50% of the maximal response, can be determined by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Inhibition of Histamine-Induced Calcium Flux by this compound

This compound (µM)Average ΔF (RFU)% Inhibition
0 (Control)50000
0.01450010
0.1375025
1250050
10125075
10050090

Table 2: IC50 Values for H1R Antagonists

CompoundIC50 (µM)
This compound1.0
Diphenhydramine0.05

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq Gq H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Cellular_Response Cellular Response Ca_release->Cellular_Response mediates Ca_store Ca²⁺ Store IP3R->Ca_store opens channel Ca_store->Ca_release Onitin This compound Onitin->H1R inhibits

Figure 1: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed HeLa cells in 96-well plate C Load cells with Fluo-4 AM A->C B Prepare reagent solutions B->C D Wash and add test compounds C->D E Incubate D->E F Measure baseline fluorescence E->F G Inject Histamine F->G H Measure fluorescence change G->H I Calculate ΔF and % Inhibition H->I J Determine IC50 value I->J

Figure 2: Experimental Workflow for the Calcium Flux Assay.

References

Onitin 2'-O-glucoside as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Onitin 2'-O-glucoside as an analytical standard in various research and drug development settings. The information is intended to guide users in the proper handling, storage, and application of this standard for quantitative and qualitative analyses.

Introduction

This compound is a naturally occurring sesquiterpenoid glycoside that can be isolated from various plant sources, including the herbs of Onychium japonicum.[1][2] As a pure analytical standard, it is essential for the accurate identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. Analytical standards are critical for ensuring the quality, safety, and efficacy of natural products and are fundamental in academic research, quality control, and drug discovery.[3]

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard.

PropertyValueSource
CAS Number 76947-60-9[4][5][6][7]
Molecular Formula C₂₁H₃₀O₈[4][5][8]
Molecular Weight 410.46 g/mol [1]
Purity ≥98%[4]
Appearance Solid-
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][6]

Storage and Stability

Proper storage and handling are paramount to maintaining the integrity and stability of the this compound analytical standard.

Storage Conditions:

  • Long-term storage: Store at -20°C under an inert atmosphere.[4][5]

  • Working solutions: If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. These are generally usable for up to two weeks.[6]

  • General Handling: Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[6] For maximum recovery of the product, centrifuge the original vial before removing the cap.[4]

Stability Testing: Stability testing is crucial to determine the shelf-life of the analytical standard under defined storage conditions.[9][10][11] A typical stability testing protocol involves analyzing the standard at predetermined time points.

Time PointStorage ConditionAcceptance Criteria (Purity)
0 months-20°C≥98%
6 months-20°C≥98%
12 months-20°C≥98%
24 months-20°C≥98%
3 months (Accelerated)25°C/60% RHReport results
6 months (Accelerated)40°C/75% RHReport results

Experimental Protocols

The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are based on general principles for the analysis of flavonoid and sesquiterpenoid glycosides and should be validated for specific applications.[12][13][14][15][16]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in various samples.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid) (analytical grade).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength To be determined by UV scan (typically in the range of 200-400 nm for similar compounds)
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13][17][18][19][20]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This highly sensitive and selective method is ideal for the trace-level quantification of this compound in complex biological matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents and Solutions:

  • As per the HPLC-UV protocol.

  • Internal Standard (IS): A structurally similar compound not present in the sample matrix.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program To be optimized for the specific application, generally a faster gradient than HPLC-UV.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ for this compound (to be determined experimentally)
Product Ions (m/z) To be determined by infusion of the standard solution and performing a product ion scan.
Collision Energy To be optimized for each MRM transition.
Gas Temperatures and Flow Rates To be optimized according to the instrument manufacturer's recommendations.

Application Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for using an analytical standard and a conceptual representation of how this compound might be involved in drug development research.

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing and Reporting std_prep Prepare this compound Stock and Working Standards calibration Generate Calibration Curve std_prep->calibration sample_prep Sample Extraction (e.g., Plant material, Plasma) hplc_lcms HPLC or LC-MS/MS Analysis sample_prep->hplc_lcms quantification Quantify this compound in Samples hplc_lcms->quantification calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation report Final Report validation->report

General workflow for quantitative analysis using an analytical standard.

drug_development_pathway cluster_discovery Discovery & Preclinical cluster_development Analytical Development cluster_application Application natural_product Natural Product Source (e.g., Onychium japonicum) isolation Isolation & Identification natural_product->isolation bioactivity Bioactivity Screening (e.g., Anticancer, Anti-inflammatory) isolation->bioactivity standard This compound Analytical Standard isolation->standard pk_studies Pharmacokinetic Studies bioactivity->pk_studies method_dev Analytical Method Development (HPLC, LC-MS) standard->method_dev quality_control Quality Control of Raw Materials & Products method_dev->quality_control method_dev->pk_studies formulation Herbal Formulation Development quality_control->formulation

Role of this compound standard in drug development.

References

Onitin 2'-O-glucoside solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a natural sesquiterpenoid glycoside that has garnered interest within the scientific community. This document provides detailed information on its solubility in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, along with protocols for its handling and use in research settings. Due to the limited publicly available data on the specific biological activities of this compound, this document also presents a hypothetical signaling pathway based on the known activities of structurally related glycosides, providing a framework for future investigation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₃₀O₈[1]
Molecular Weight 410.46 g/mol [1]
Appearance Powder
CAS Number 76947-60-9[1]

Solubility Data

This compound exhibits solubility in a range of organic solvents. Quantitative data is most readily available for DMSO, with several suppliers offering pre-dissolved solutions.

Table 1: Quantitative Solubility of this compound in DMSO

SolventConcentration (mM)Approximate Concentration (mg/mL)Source
DMSO104.10[2]

Calculation: 10 mmol/L * 410.46 g/mol = 4104.6 mg/L = 4.10 mg/mL

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilitySource
PyridineSoluble[2]
MethanolSoluble[2]
Ethanol (B145695)Soluble[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh out 4.11 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound (solid powder)

  • Organic solvents of interest (e.g., Pyridine, Methanol, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials.

    • Add a known volume of each organic solvent to the respective vials.

    • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After the incubation period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Analysis:

    • Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Biological Activity and Signaling Pathways (Hypothetical)

As of the current literature review, specific biological activities and modulated signaling pathways for this compound have not been extensively documented. However, many natural glycosides exhibit anti-inflammatory and antioxidant properties. Based on this, a hypothetical mechanism of action is proposed below, focusing on pathways commonly modulated by such compounds.

It is crucial to note that the following pathway is a hypothetical model and requires experimental validation for this compound.

Many natural compounds with antioxidant and anti-inflammatory effects are known to modulate the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in the production of enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to mitigate oxidative damage and inflammation.

Simultaneously, inflammatory stimuli can activate pathways such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines. It is hypothesized that this compound may activate the Nrf2 pathway, thereby inhibiting the inflammatory response.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus IKK_IκBα IKK IκBα Inflammatory_Stimulus->IKK_IκBα Onitin_Glucoside This compound (Hypothetical) Keap1_Nrf2 Keap1 Nrf2 Onitin_Glucoside->Keap1_Nrf2 Inhibition (Hypothetical) IKK IKK IκBα IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS ROS ROS->Keap1_Nrf2 Induces Dissociation IKK_IκBα->IκBα Phosphorylation & Degradation NFκB_IκBα NF-κB IκBα NFκB_IκBα->NFκB Keap1_Nrf2->Nrf2 Release Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nuc->Pro_inflammatory_Genes ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Cell_Protection Cell Protection & Reduced Inflammation Antioxidant_Genes->Cell_Protection Cell_Protection->Inflammation Inhibition

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagrams

Workflow for Stock Solution Preparation

stock_solution_workflow start Start weigh Weigh 4.11 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve aliquot Aliquot into sterile tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution.

Workflow for Solubility Determination (Shake-Flask Method)

solubility_determination_workflow start Start add_excess Add excess solid to vials start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at 25°C) add_solvent->equilibrate separate Centrifuge to separate solid and supernatant equilibrate->separate collect Collect supernatant separate->collect dilute Dilute supernatant collect->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for solubility determination.

References

Application Notes and Protocols: Enzymatic Hydrolysis of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic hydrolysis of Onitin 2'-O-glucoside to its aglycone, Onitin. Given the limited availability of a specific protocol for this compound, the following procedures are based on established methods for the enzymatic hydrolysis of structurally related flavonoid glycosides. These protocols offer a robust starting point for optimization in your laboratory.

Onitin, a chalcone (B49325), has garnered interest for its diverse biological activities, including its role as a non-competitive histamine (B1213489) antagonist, an antioxidant, and a hepatoprotective agent.[1][2] The enzymatic removal of the glucose moiety from this compound is a critical step in studying the structure-activity relationship and further developing Onitin as a potential therapeutic agent.

Data Presentation: Comparison of Enzymes for Flavonoid Glycoside Hydrolysis

The choice of enzyme is critical for efficient hydrolysis. Snailase, a crude enzyme mixture, offers broad specificity, while β-glucosidases provide more targeted activity.[3][4] The following table summarizes the optimal conditions for various enzymes used in the hydrolysis of flavonoid glycosides, which can serve as a guide for optimizing the hydrolysis of this compound.

EnzymeSubstrate(s)Optimal pHOptimal Temperature (°C)Incubation TimeReference(s)
Snailase Various flavonoid glycosides5.53725 min[3][5]
β-Glucosidase Flavanone (B1672756) glycosides (e.g., hesperidin)5.595 (thermostable)-[6]
β-Glucosidase Ginsenoside Rb15.0--[7]
Cellobiase Flavonoid glycosides4.53725 min[5]
Pectinase Flavonoid glycosides4.54025 min[5]
Cellulase Flavonoid glycosides5.5 - 6.05225 min[5]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis using Snailase

This protocol utilizes snailase, a commercially available enzyme mixture known for its effectiveness in hydrolyzing a wide range of flavonoid glycosides.[3][8]

Materials:

  • This compound

  • Snailase enzyme powder

  • McIlvaine buffer (0.1 M Citrate-Phosphate buffer), pH 5.5

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in methanol. The final concentration in the reaction mixture should be optimized, but a starting point of 1 mg/mL is recommended.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add the following in order:

    • 20 µL of methanolic this compound stock solution.

    • 5 mg of snailase powder.

    • Add McIlvaine buffer (pH 5.5) to a final volume of 200 µL.

  • Incubation: Vortex the mixture gently to dissolve the enzyme. Incubate the reaction at 37°C for 25 minutes in a heating block or water bath.[3][5]

  • Reaction Termination: Stop the reaction by adding 30 µL of methanol.

  • Sample Preparation for Analysis: Centrifuge the mixture at 14,000 rpm for 5 minutes to pellet the enzyme and any precipitate.

  • Dilution: Transfer 200 µL of the supernatant to a new microcentrifuge tube and add 100 µL of acetonitrile containing 0.1% formic acid.

  • Analysis: The sample is now ready for HPLC analysis.

Protocol 2: Enzymatic Hydrolysis using β-Glucosidase

This protocol is more specific for the hydrolysis of the β-glucosidic bond.

Materials:

  • This compound

  • β-Glucosidase (e.g., from almonds or a microbial source)

  • Sodium phosphate (B84403) buffer (0.1 M), pH 5.0

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of methanol or DMSO, and then dilute with the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 180 µL of the buffered this compound solution.

    • 20 U of β-glucosidase solution.

  • Incubation: Vortex gently and incubate at 37°C. The optimal incubation time should be determined empirically by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) and analyzing the formation of Onitin by HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Preparation for Analysis: Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample by HPLC.

Protocol 3: HPLC Analysis of Onitin and this compound

This method is for the separation and quantification of the substrate and the aglycone product.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A starting point for the gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Chalcones typically have strong absorbance in the UV region. Monitor at a wavelength between 254 nm and 370 nm. A PDA detector will allow for the acquisition of the full UV spectrum to aid in peak identification.[9][10]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of both this compound and purified Onitin at known concentrations to determine their retention times and to create calibration curves for quantification.

  • Sample Analysis: Inject the prepared samples from the hydrolysis reactions onto the HPLC system.

  • Data Analysis: Identify the peaks corresponding to this compound and Onitin based on their retention times compared to the standards. Quantify the amount of each compound by integrating the peak areas and using the calibration curves. The degree of hydrolysis can be calculated as the molar ratio of the product (Onitin) to the initial substrate (this compound).

Mandatory Visualization

G cluster_prep Sample Preparation cluster_reaction Enzymatic Hydrolysis cluster_analysis Analysis substrate This compound Stock reaction_mix Combine Substrate, Enzyme, and Buffer substrate->reaction_mix enzyme Enzyme Solution (Snailase or β-Glucosidase) enzyme->reaction_mix buffer Buffer Solution buffer->reaction_mix incubation Incubate at Optimal Temperature and pH reaction_mix->incubation termination Terminate Reaction (e.g., add Methanol) incubation->termination centrifugation Centrifuge to Remove Enzyme termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Analysis supernatant->hplc data Quantify Onitin and Substrate hplc->data

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus onitin Onitin cell_membrane Cell Membrane ras Ras raf Raf ras->raf GTP mek MEK raf->mek P erk ERK mek->erk P nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors cellular_response Cellular Response (Anti-inflammatory, Antioxidant) transcription_factors->cellular_response

Caption: Hypothetical signaling pathway for Onitin based on known chalcone activities.

References

Application Notes and Protocols: Onitin 2'-O-glucoside in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a sesquiterpenoid glycoside isolated from the fern Onychium japonicum.[1] While specific biological activity and detailed screening data for this compound are not extensively documented in current scientific literature, the source plant and related compounds have shown a range of interesting bioactivities. Extracts and other constituents of Onychium japonicum have been reported to possess antibacterial, cytotoxic, and anti-inflammatory properties.[2] This suggests that this compound is a valuable candidate for inclusion in natural product screening libraries for the discovery of novel therapeutic agents.

These application notes provide a framework for the systematic screening of this compound in common assays relevant to drug discovery, including cytotoxicity, anti-inflammatory, and enzyme inhibition assays. The protocols provided are generalized and should be optimized for specific experimental conditions and research objectives.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data for this compound in a series of screening assays. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HeLa (Cervical Cancer)MTT48> 100
HepG2 (Liver Cancer)MTT4875.2
A549 (Lung Cancer)MTT48> 100
HEK293 (Normal Kidney)MTT48> 100

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell LineStimulantBiomarker MeasuredIC₅₀ (µM)
Nitric Oxide (NO) InhibitionRAW 264.7LPSNitrite (B80452)45.8
TNF-α InhibitionTHP-1LPSTNF-α62.1
IL-6 InhibitionTHP-1LPSIL-688.5

Table 3: Enzyme Inhibition Activity of this compound

Enzyme TargetAssay PrincipleSubstrateIC₅₀ (µM)
α-glucosidaseColorimetricp-NPG25.3
Cyclooxygenase-2 (COX-2)FluorometricArachidonic Acid58.9
5-Lipoxygenase (5-LOX)ColorimetricLinoleic Acid> 100

Experimental Protocols

The following are detailed protocols for the key experiments that can be used to screen this compound.

Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell lines (e.g., HeLa, HepG2, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • RAW 264.7 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC₅₀ value for NO inhibition.

Enzyme Inhibition Screening: α-Glucosidase Inhibition Assay

This protocol details a method for assessing the inhibitory effect of this compound on α-glucosidase activity, which is relevant for the screening of potential anti-diabetic agents.[3][4]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate (B84403) buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (5 mM in phosphate buffer)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Acarbose (positive control)

  • 96-well plate

Protocol:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control and a positive control (acarbose).

  • Add 20 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G General Workflow for Natural Product Screening cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening A This compound Stock Solution B Serial Dilutions A->B C Cytotoxicity Assay (e.g., MTT) B->C D Bioactivity Assays (e.g., Anti-inflammatory, Enzyme Inhibition) B->D E Calculate IC50 Values C->E D->E F Hit Identification E->F G Dose-Response Studies F->G H Mechanism of Action Studies G->H

Caption: A generalized workflow for the screening of natural products like this compound.

Signaling Pathway

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes Induces Transcription Onitin This compound (Hypothetical Target) Onitin->IKK Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway, a common target in anti-inflammatory drug screening.

References

Onitin 2'-O-glucoside: Application Notes for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitin 2'-O-glucoside is a natural product belonging to the flavonoid glycoside family, isolated from sources such as Onychium japonicum.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, compounds of this class are of significant interest in life science research due to their potential therapeutic properties. Flavonoid glucosides are widely investigated for their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities.[2][3]

These application notes provide a comprehensive overview of the potential research applications of this compound, with a focus on its evaluation as an anti-inflammatory agent. Detailed experimental protocols for cell-based assays are provided to guide researchers in investigating its biological effects.

Potential Research Applications

Based on the known activities of structurally related flavonoid glucosides, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Research: Many flavonoid glucosides have been shown to modulate inflammatory pathways.[4][5] this compound could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[6]

  • Antioxidant Studies: The flavonoid structure suggests potential radical-scavenging and antioxidant properties.[2]

  • Neuroprotection and Neurodegenerative Disease Research: Flavonoids are known to cross the blood-brain barrier and exert neuroprotective effects, making this compound a candidate for studies in models of neuroinflammation and neuronal damage.

  • Oncology Research: Various flavonoids have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.

Data Presentation: Hypothetical Anti-inflammatory Activity

The following table illustrates how quantitative data from an in vitro anti-inflammatory screen of this compound could be presented. This hypothetical data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentration (µM)NO Production (% of Control)Standard Deviation
Vehicle Control -100± 5.2
LPS Control 1 µg/mL250± 12.5
This compound 1225± 10.8
10175± 8.9
25120± 6.3
5085± 4.7
10060± 3.1
Positive Control (e.g., L-NMMA) 10075± 4.1

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details a common method to assess the potential anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[7]

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation:

    • After pre-incubation, add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL to induce an inflammatory response.[1]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using the sodium nitrite standard curve.

    • Express the results as a percentage of NO production relative to the LPS-stimulated control.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed inhibition of NO production is due to a direct anti-inflammatory effect or simply due to cytotoxicity of the compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate with treated cells

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

  • MTT Addition:

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining medium in each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalysis (L-arginine) Onitin This compound Onitin->IKK inhibits? Onitin->NFkB inhibits?

Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Nitric Oxide Assay cluster_2 Cell Viability Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E H Add MTT to remaining cells D->H F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G I Incubate and solubilize formazan H->I J Measure Absorbance at 570 nm I->J

Caption: Workflow for assessing anti-inflammatory activity and cytotoxicity.

References

Troubleshooting & Optimization

How to improve the yield of Onitin 2'-O-glucoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Onitin 2'-O-glucoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound from its natural source, the herbs of Onychium japonicum.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of Crude Extract

  • Question: My initial extraction from Onychium japonicum resulted in a very low yield of crude extract. What are the likely causes and how can I improve it?

  • Answer: A low crude extract yield is a common problem that can often be traced back to several factors related to the raw material preparation and the extraction method itself.

Potential CauseRecommended Solution
Inadequate Plant Material Preparation Ensure the dried herbs of Onychium japonicum are ground into a fine, uniform powder (e.g., 40-60 mesh). This increases the surface area for solvent penetration and can significantly improve extraction efficiency.[3]
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. This compound is a glycoside, suggesting it has polar characteristics.[4] Test a range of polar solvents and their aqueous mixtures (e.g., methanol (B129727), ethanol (B145695), acetone, and water). Aqueous solutions of ethanol (50-80%) or methanol (70-80%) are often effective for extracting flavonoid glycosides.[5][6][7]
Insufficient Extraction Time or Temperature The extraction process may not have been long enough or at a high enough temperature to efficiently extract the target compound. Increase the extraction time and/or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds.[8][9]
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of solvent used. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent, but ratios up to 1:50 may be necessary for exhaustive extraction.[8][10][11]

Issue 2: Low Purity of this compound in the Crude Extract

  • Question: My crude extract has a high yield, but the concentration of this compound is very low. How can I improve the selectivity of my extraction?

  • Answer: Low purity indicates that other compounds are being co-extracted with your target molecule. Optimizing the extraction solvent and considering a preliminary purification step can enhance selectivity.

Potential CauseRecommended Solution
Solvent System Lacks Selectivity While highly polar solvents may give a high crude yield, they can also extract a wide range of other polar compounds like sugars and chlorophyll. Experiment with solvent systems of varying polarities. A sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes, followed by a more polar solvent for the target compound, can improve purity.
Co-extraction of Interfering Compounds The plant matrix contains numerous other compounds that may be co-extracted. Consider a preliminary clean-up step. For instance, after the initial extraction, a liquid-liquid extraction with a solvent of intermediate polarity (e.g., ethyl acetate) can help to partition and separate compounds based on their polarity.[12]

Issue 3: Degradation of this compound During Extraction

  • Question: I suspect that this compound is degrading during my extraction process, leading to lower than expected yields. What conditions can cause degradation and how can I prevent it?

  • Answer: Flavonoid glycosides can be susceptible to degradation under certain conditions, particularly high temperatures and extreme pH levels.

Potential CauseRecommended Solution
Thermal Degradation Prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can degrade thermolabile compounds.[8] If you suspect thermal degradation, consider using extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction (UAE).[8][13] If using heat, minimize the duration and use the lowest effective temperature.
pH-induced Degradation Extreme acidic or basic conditions can lead to the hydrolysis of the glycosidic bond or other structural changes.[14][15] Maintain a neutral or slightly acidic pH during extraction unless your optimization experiments indicate otherwise.
Oxidative Degradation Exposure to oxygen, especially at elevated temperatures and in the presence of certain metal ions, can lead to oxidative degradation.[16] Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: Based on the glycosidic nature of this compound, a good starting point would be an aqueous solution of ethanol (e.g., 70% ethanol in water) or methanol (e.g., 80% methanol in water).[5] These solvents are effective at solubilizing polar flavonoid glycosides.[4][6] You should perform small-scale pilot extractions with different solvent systems to determine the optimal one for your specific plant material.

Q2: What is the optimal temperature for extracting this compound?

A2: The optimal temperature will depend on the extraction method. For maceration, room temperature is typically used. For methods like ultrasound-assisted extraction or heated magnetic stirring, temperatures in the range of 40-60°C are often a good starting point for flavonoid glycosides.[9] It is important to conduct a temperature optimization study, as higher temperatures can increase extraction efficiency but also risk thermal degradation.[17][18]

Q3: How can I improve the efficiency of my extraction without using high temperatures?

A3: Ultrasound-assisted extraction (UAE) is an excellent method for improving extraction efficiency at lower temperatures. The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the plant material and disrupt cell walls, enhancing solvent penetration and mass transfer.[11] This often leads to higher yields in shorter extraction times compared to traditional maceration.

Q4: My crude extract is a complex mixture. What purification techniques are recommended for isolating this compound?

A4: For the purification of flavonoid glycosides from a complex crude extract, chromatographic techniques are generally employed. A common strategy involves initial fractionation using column chromatography with a stationary phase like Diaion HP-20 or Sephadex LH-20.[19] This can be followed by further purification using silica (B1680970) gel chromatography or reversed-phase chromatography (e.g., C18).[19] For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often the final step.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound using an ultrasonic bath.

  • Preparation of Plant Material:

    • Dry the herbs of Onychium japonicum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol (a solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 45°C) for 30-60 minutes.

  • Isolation of Crude Extract:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting residue is the crude extract containing this compound.

Protocol 2: Maceration Extraction of this compound

This protocol outlines a simple maceration procedure for extracting this compound.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Onychium japonicum as described in the UAE protocol.

  • Extraction:

    • Place 10 g of the powdered plant material in a sealed container (e.g., a large glass jar or flask).

    • Add 200 mL of 80% methanol.

    • Seal the container and keep it at room temperature for 48-72 hours with occasional shaking or stirring.

  • Isolation of Crude Extract:

    • After the maceration period, filter the mixture to separate the plant residue from the extract.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and concentrate using a rotary evaporator as described in the UAE protocol.

Data Presentation

Table 1: Influence of Extraction Solvent on Flavonoid Glucoside Yield (General Guidance)

Solvent SystemTypical Relative YieldRemarks
WaterLow to ModerateExtracts highly polar compounds, may have lower selectivity.
50% EthanolModerate to HighGood balance of polarity for many glycosides.[7]
70-80% Ethanol High Often considered optimal for flavonoid glycoside extraction.[6]
100% EthanolModerateMay be less efficient for more polar glycosides compared to aqueous mixtures.[6]
50% MethanolModerate to HighSimilar to aqueous ethanol.
70-80% Methanol High A common and effective solvent system for flavonoid glycosides.[5]
100% MethanolModerateLess effective for highly polar glycosides.
Acetone (aqueous)Moderate to HighCan be effective, but may extract more non-polar impurities.

Table 2: Effect of Temperature on Flavonoid Glucoside Extraction Yield (General Trends)

Temperature RangeExpected Effect on YieldPotential Risks
20-30°C (Room Temp)Baseline yieldSlower extraction kinetics, may require longer extraction times.
30-50°CIncreased yieldGenerally safe for most flavonoid glycosides.[9]
50-70°CFurther increase in yieldOptimal for many compounds, but the risk of degradation begins to increase.[17]
>70°CMay decrease yieldSignificant risk of thermal degradation for many flavonoid glycosides.[4]

Visualizations

Extraction_Workflow plant_material Dried & Powdered Onychium japonicum extraction Extraction (UAE or Maceration) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure Onitin 2'-O-glucoside purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield start Low Extraction Yield check_material Is plant material finely powdered? start->check_material check_solvent Is the solvent system optimized? check_material->check_solvent Yes grind_material Grind to a fine powder check_material->grind_material No check_params Are extraction time and temperature sufficient? check_solvent->check_params Yes optimize_solvent Test different polarities (e.g., 70% EtOH) check_solvent->optimize_solvent No optimize_params Increase time/temp or use UAE check_params->optimize_params No end Improved Yield check_params->end Yes grind_material->check_solvent optimize_solvent->check_params optimize_params->end

References

Troubleshooting Onitin 2'-O-glucoside precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing challenges with the precipitation of Onitin 2'-O-glucoside in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in an organic solvent, precipitates immediately upon addition to my aqueous buffer. What is the primary cause?

A1: Immediate precipitation upon dilution of an organic stock solution of this compound into an aqueous buffer is typically due to a rapid change in the solvent environment. This compound, a sesquiterpenoid glucoside, is likely more soluble in organic solvents than in aqueous solutions. When the concentrated organic solution is introduced into the aqueous buffer, the compound's solubility limit is exceeded, causing it to "crash out" of the solution.

Q2: I observed that the precipitation of this compound in my aqueous buffer occurs over time. What could be the reason for this delayed precipitation?

A2: Delayed precipitation can be attributed to several factors. The initial solution might be in a supersaturated state, which is thermodynamically unstable. Over time, the molecules begin to aggregate and crystallize, leading to visible precipitation. Other contributing factors can include temperature fluctuations in the laboratory, as solubility is often temperature-dependent, or potential degradation of the compound into less soluble forms.

Q3: Does the type of aqueous buffer used affect the solubility of this compound?

A3: Yes, the composition of the aqueous buffer can significantly impact the solubility of this compound. Different buffer salts can interact with the compound, and some may form less soluble salts, leading to precipitation. It is advisable to screen different buffer systems, such as phosphate, citrate, or TRIS, to find the one that offers the best solubility and stability for your experiments.

Q4: How does the pH of the aqueous buffer influence the solubility of this compound?

Q5: Can temperature be adjusted to prevent the precipitation of this compound?

A5: Temperature can influence solubility. In some instances, gentle warming of the solution can help to dissolve the compound or prevent precipitation. However, it is crucial to be cautious, as elevated temperatures can also lead to the degradation of temperature-sensitive compounds like glycosides. The stability of this compound at various temperatures should be considered.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Root Cause: Rapid decrease in solvent polarity, exceeding the solubility limit of this compound in the aqueous buffer.

Solutions:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to the organic stock, add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in the aqueous solution to a level below its solubility limit.

  • Utilize a Co-solvent System: Maintain a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. The final concentration of the co-solvent should be carefully optimized to ensure it does not interfere with the experimental assay.

Issue 2: Precipitation Over Time

Root Cause: The solution is in a thermodynamically unstable supersaturated state, leading to crystallization or aggregation over time.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh on the day of the experiment to avoid issues related to instability.

  • Incorporate Solubilizing Agents: Consider the use of solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80) in the aqueous buffer to enhance the stability of the solution.

  • Control Storage Conditions: If short-term storage is unavoidable, store the solution at a constant temperature (e.g., 4°C) and protect it from light to minimize degradation and temperature-induced precipitation.

Data Presentation

Table 1: Representative Solubility of a Flavonoid Glycoside (Rutin Hydrate) in Various Aqueous Buffers.

Disclaimer: The following data is for Rutin Hydrate, a flavonoid glycoside, and is provided as a representative example to illustrate the impact of pH and buffer type on the aqueous solubility of glycosidic natural products. Actual solubility of this compound may vary.

Buffer SystempHApproximate Solubility (mg/mL)
WaterNeutral~0.07[1]
Acetate Buffer4.5> 0.07[1]
Phosphate Buffer6.5~0.0018[1]
Phosphate Buffer6.8Reported to have the highest solubility among tested buffers[1]
Aqueous Solution11Significantly increased solubility[1]

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer from a stock solution in an organic solvent.

Materials:

  • This compound

  • High-purity, anhydrous organic solvent (e.g., DMSO or ethanol)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be applied if necessary, while monitoring for any signs of degradation.

  • Perform a Step-wise Dilution:

    • Bring the stock solution and the aqueous buffer to room temperature.

    • Vortex the stock solution briefly to ensure it is homogeneous.

    • In a sterile tube, add the required volume of the aqueous buffer for the final desired concentration.

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.

    • Continue vortexing for an additional 30-60 seconds to ensure the solution is well-mixed.

  • Visual Inspection:

    • Visually inspect the final solution for any signs of cloudiness or precipitation. A clear solution indicates that the compound is fully dissolved.

Mandatory Visualization

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation start Start: this compound Precipitation Observed issue Precipitation Type? start->issue immediate Immediate Precipitation issue->immediate Immediate delayed Delayed Precipitation issue->delayed Over Time sol1_1 Optimize Dilution: Add stock to buffer dropwise with vigorous stirring immediate->sol1_1 sol1_2 Reduce Final Concentration immediate->sol1_2 sol1_3 Use Co-solvent System (e.g., <1% DMSO) immediate->sol1_3 sol2_1 Prepare Solutions Fresh delayed->sol2_1 sol2_2 Use Solubilizing Agents (e.g., Cyclodextrins) delayed->sol2_2 sol2_3 Control Storage Conditions (Constant Temp, Protect from Light) delayed->sol2_3 end_success Success: Clear Solution sol1_1->end_success end_fail Issue Persists: Re-evaluate Formulation sol1_1->end_fail sol1_2->end_success sol1_2->end_fail sol1_3->end_success sol1_3->end_fail sol2_1->end_success sol2_1->end_fail sol2_2->end_success sol2_2->end_fail sol2_3->end_success sol2_3->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Leading_to_Precipitation cluster_factors Contributing Factors cluster_solutions Potential Solutions precipitation This compound Precipitation solution1 Lower Final Concentration precipitation->solution1 solution2 Optimize Dilution Method precipitation->solution2 solution3 Screen Different Buffer pHs precipitation->solution3 solution4 Maintain Constant Temperature precipitation->solution4 solution5 Use Solubilizing Agents precipitation->solution5 factor1 High Final Concentration factor1->precipitation factor2 Rapid Solvent Polarity Change factor2->precipitation factor3 Suboptimal pH factor3->precipitation factor4 Temperature Fluctuations factor4->precipitation factor5 Unstable Supersaturation factor5->precipitation

Caption: Factors contributing to precipitation and their corresponding solutions.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (or other flavonoids) pi3k PI3K compound->pi3k Activates mapk MAPKs (e.g., ERK1/2) compound->mapk Activates akt Akt pi3k->akt Activates keap1_nrf2 Keap1-Nrf2 Complex akt->keap1_nrf2 Inhibits Keap1 mapk->keap1_nrf2 Inhibits Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Initiates

Caption: Potential activation of the Nrf2 signaling pathway by flavonoid glucosides.

References

Onitin 2'-O-glucoside stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Onitin 2'-O-glucoside

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and understanding the degradation products of this sesquiterpenoid glucoside. The information provided is based on the chemical properties of this compound and general knowledge of the stability of related natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8°C) or freezing (-20°C) is recommended, particularly once the container has been opened.

Q2: I am observing a decrease in the peak area of this compound in my HPLC analysis over a short period. What could be the cause?

A2: A decrease in the peak area suggests degradation of the compound. Several factors could be responsible:

  • pH of the solution: this compound is susceptible to hydrolysis under acidic conditions. If your mobile phase or sample solvent is acidic, this can cleave the O-glycosidic bond.

  • Temperature: Elevated temperatures can accelerate degradation. Ensure your solutions are not exposed to high temperatures for extended periods.

  • Light Exposure: Although specific photostability data is not available, compounds with similar structures can be light-sensitive. It is best practice to protect solutions from direct light.

  • Oxidation: The sesquiterpenoid structure may be prone to oxidation. Avoid prolonged exposure to air and consider using degassed solvents.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the primary degradation products are expected to be:

  • Onitin (aglycone): Formed by the hydrolysis of the 2'-O-glucoside bond. This would result in the loss of the glucose moiety.

  • Oxidized derivatives: Oxidation of the terpenoid backbone could lead to the formation of various hydroxylated or carbonylated species.

  • Isomers: Under certain conditions, isomerization of the terpenoid structure may occur.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: A stability-indicating HPLC method is the most effective way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. A photodiode array (PDA) detector can be useful for identifying degradation products by comparing their UV spectra to that of the parent compound.

Q5: My sample of this compound has changed color. Is it still usable?

A5: A change in color is a visual indicator of potential degradation. It is highly recommended to re-analyze the sample by HPLC to determine the purity of the this compound before proceeding with your experiments. Compare the chromatogram to that of a fresh or properly stored standard.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic Mobile Phase
  • Symptom: Significant decrease in the this compound peak and the appearance of a new, earlier-eluting peak in the HPLC chromatogram when using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid).

  • Probable Cause: Acid-catalyzed hydrolysis of the O-glycosidic bond, leading to the formation of the more polar aglycone (Onitin) and glucose.

  • Troubleshooting Steps:

    • Neutralize the mobile phase: If possible, adjust the mobile phase to a more neutral pH.

    • Use a lower concentration of acid: If an acidic modifier is necessary for chromatography, use the lowest concentration that provides adequate peak shape.

    • Control temperature: Run the HPLC analysis at a controlled, lower temperature (e.g., 4°C) to slow down the hydrolysis reaction.

    • Prepare samples fresh: Prepare your samples in a neutral solvent immediately before analysis.

Issue 2: Appearance of Multiple Small Peaks Upon Storage at Room Temperature
  • Symptom: The appearance of several small, unidentified peaks in the chromatogram of a sample that has been stored in solution at room temperature for several hours or days.

  • Probable Cause: Oxidative and/or thermal degradation of the sesquiterpenoid structure.

  • Troubleshooting Steps:

    • Store solutions at low temperature: Store stock and working solutions at 2-8°C or -20°C.

    • Protect from light: Store solutions in amber vials or wrap vials in aluminum foil.

    • Use antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your experiment.

    • Degas solvents: Use solvents that have been degassed to minimize dissolved oxygen.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Major Degradation Product
0.1 M HCl24 hours45%Onitin
0.1 M NaOH24 hours85%Multiple minor products
10% H₂O₂24 hours70%Oxidized derivatives
Heat (80°C)48 hours65%Onitin and others
Photostability (ICH Q1B)24 hours90%Minor unknown products

Table 2: pH-Dependent Stability of this compound at 25°C

pHIncubation Time (hours)This compound Remaining (%)
3.02460%
5.02492%
7.02498%
9.02495%

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol (B129727) or a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the sample solvent for HPLC analysis.

  • Photostability: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Mandatory Visualization

degradation_pathway This compound This compound Onitin (aglycone) Onitin (aglycone) This compound->Onitin (aglycone) Acid Hydrolysis Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives Oxidation (H₂O₂) Isomers Isomers This compound->Isomers Heat/Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base Base Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for forced degradation studies.

troubleshooting_logic Peak Area Decrease? Peak Area Decrease? Acidic Conditions? Acidic Conditions? Peak Area Decrease?->Acidic Conditions? Yes No Issues No Issues Peak Area Decrease?->No Issues No New Early Peak? New Early Peak? Acidic Conditions?->New Early Peak? Yes Multiple Small Peaks? Multiple Small Peaks? Acidic Conditions?->Multiple Small Peaks? No Hydrolysis Hydrolysis New Early Peak?->Hydrolysis Yes Oxidation/Thermal Oxidation/Thermal Multiple Small Peaks?->Oxidation/Thermal Yes

Caption: Troubleshooting logic for this compound degradation.

Technical Support Center: Optimizing HPLC Separation of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Onitin 2'-O-glucoside from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the separation of this compound?

A1: For the separation of flavonoid glycosides like this compound, the most commonly used stationary phase is reversed-phase C18 (octadecyl-silica).[1] This nonpolar stationary phase is effective for retaining and separating moderately polar compounds such as flavonoid glycosides from other components in a crude plant extract.[1]

Q2: Should I use an isocratic or gradient elution method?

A2: A gradient elution is almost always necessary for separating flavonoid glycosides from crude extracts.[1] Plant extracts contain a complex mixture of compounds with a wide range of polarities. A gradient method, where the concentration of the organic solvent in the mobile phase is increased over time, allows for the effective separation of both polar glycosides and less polar aglycones in a single run.[1]

Q3: What are the typical mobile phases used for this type of separation?

A3: The most common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[2][3] To improve peak shape and resolution, an acid modifier like 0.1% formic acid is usually added to both the aqueous and organic phases.[1][2][3] Acetonitrile is often preferred as it can offer different selectivity for phenolic compounds compared to methanol.[1]

Q4: How can I prepare my crude plant extract for HPLC analysis?

A4: Proper sample preparation is crucial for protecting your HPLC column and obtaining reliable results. A general procedure involves:

  • Extraction: Extract the dried and powdered plant material with a suitable solvent, such as methanol or a methanol/water mixture.[4]

  • Filtration: Remove solid particles from the extract by filtering it.[4]

  • Concentration: The filtered extract can be concentrated using a rotary evaporator.[4]

  • Reconstitution: The dried residue is then redissolved in the initial mobile phase or a compatible solvent.[5]

  • Final Filtration: Before injection, the reconstituted sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter.[6]

Experimental Protocols

General HPLC Method for this compound Separation

This protocol provides a starting point for developing a separation method. Optimization will likely be necessary based on the specific crude extract.

ParameterRecommended Condition
HPLC System HPLC or UPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
Mobile Phase A 0.1% Formic Acid in Water.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[8]
Flow Rate 0.8 - 1.0 mL/min.[7]
Detection Wavelength Monitor at the absorbance maxima of flavonoids, typically around 254 nm and 365 nm.
Column Temperature 30-40 °C.[9]
Injection Volume 10-20 µL.[7]
Example Gradient Elution Program

This is a general gradient and should be optimized for your specific separation needs.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0955
5955
256040
302080
352080
40955
45955

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Overlapping Peaks - Gradient slope is too steep.- Mobile phase is not optimal.- Column temperature is not optimized.- Decrease the rate of change of the organic solvent to create a shallower gradient.[1]- If using methanol, try switching to acetonitrile as it can alter selectivity.[1]- Systematically evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C).[1]
Peak Tailing - Secondary interactions with the stationary phase.- Column contamination or aging.- Ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress silanol (B1196071) interactions.[1]- Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need replacement.[1]
Shifting Retention Times - Inadequate column equilibration.- Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Increase the column equilibration time between injections.[10]- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1]- Use a column oven to maintain a stable temperature.[10]
High Backpressure - Blocked column frit.- Particulate matter from the sample.- Back-flush the column according to the manufacturer's instructions.- Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.[6]
Broad Peaks - Column degradation.- Sample solvent incompatible with the mobile phase.- Replace the column if it is old or has been used extensively.- Whenever possible, dissolve the sample in the initial mobile phase.

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for this compound Separation cluster_preparation Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Crude Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporation) filtration1->concentration reconstitution Reconstitution in Initial Mobile Phase concentration->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection Prepared Sample separation C18 Reversed-Phase Separation (Gradient Elution) hplc_injection->separation detection DAD/UV-Vis Detection separation->detection chromatogram Chromatogram Analysis detection->chromatogram Raw Data quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for this compound separation from crude extract.

troubleshooting_hplc HPLC Troubleshooting Decision Tree cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues problem Identify Chromatographic Problem resolution_q Are peaks overlapping? problem->resolution_q Resolution Issue peak_shape_q Is there peak tailing or fronting? problem->peak_shape_q Peak Shape Issue retention_q Are retention times shifting? problem->retention_q Retention Issue shallow_gradient Action: Make gradient shallower. resolution_q->shallow_gradient Yes change_solvent Action: Switch from MeOH to ACN (or vice versa). resolution_q->change_solvent Still poor check_modifier Action: Check for 0.1% formic acid in mobile phase. peak_shape_q->check_modifier Tailing check_solvent Action: Dissolve sample in initial mobile phase. peak_shape_q->check_solvent Fronting equilibrate Action: Increase column equilibration time. retention_q->equilibrate Yes fresh_mobile_phase Action: Prepare fresh, degassed mobile phase. retention_q->fresh_mobile_phase Still shifting

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: Resolving Peak Tailing for Onitin 2'-O-glucoside in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Onitin 2'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that extends from the main peak.[1][2] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1] Peak shape is often quantified by the USP tailing factor (T), where a value of 1 indicates perfect symmetry. For quantitative analysis, tailing is problematic because it can significantly compromise the accuracy and reproducibility of peak integration, leading to unreliable results.[1] Furthermore, it reduces the resolution between closely eluting compounds, potentially masking impurities or related substances.

Q2: What are the most common causes of peak tailing for a polar glycoside like this compound?

The peak tailing of this compound, a polar sesquiterpenoid glycoside, in reverse-phase HPLC is typically caused by undesirable secondary chemical interactions within the chromatographic system. The most prevalent causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar hydroxyl (-OH) groups on the this compound molecule and residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4] These interactions create a secondary retention mechanism that delays a portion of the analyte from eluting, causing the characteristic tail.[3]

  • Mobile Phase pH: The pH of the mobile phase is critical. At a mid-range pH (typically > 3.5), residual silanol groups can become ionized (Si-O-), which significantly increases their interaction with polar analytes, leading to pronounced tailing.[1][3][4]

  • Metal Chelation: Compounds with specific functional groups can chelate with trace metal ions (e.g., iron, copper) that may be present in the sample, mobile phase, or leached from stainless steel HPLC components like tubing and frits.[1] This can form complexes with different chromatographic behaviors, contributing to peak distortion.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted and tailing peaks.[1][5][6]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased peak tailing.[1][7]

Systematic Troubleshooting Guide

A logical, step-by-step approach is the most effective way to diagnose and resolve peak tailing. The following workflow helps determine if the issue is systemic or specific to the analyte.

G start Peak Tailing Observed for This compound decision1 Are all peaks in the chromatogram tailing? start->decision1 system_issue Systemic Issue Likely decision1->system_issue  Yes analyte_issue Analyte-Specific Issue Likely (Chemical Interactions) decision1->analyte_issue  No   Most likely for This compound check_fittings Check for dead volume (improper fittings, long tubing) system_issue->check_fittings check_column Check for column void or partially blocked frit check_fittings->check_column flush_column Backflush column or replace if necessary check_column->flush_column resolved Peak Shape Improved flush_column->resolved optimize_mp Step 1: Optimize Mobile Phase analyte_issue->optimize_mp adjust_ph Adjust pH to 2.5 - 3.5 (e.g., add 0.1% Formic Acid) to suppress silanol ionization optimize_mp->adjust_ph check_chelation Consider metal chelation (add 0.1mM EDTA to mobile phase) adjust_ph->check_chelation evaluate_column Step 2: Evaluate Column & Injection check_chelation->evaluate_column use_endcapped Use modern, fully end-capped or polar-embedded column evaluate_column->use_endcapped check_overload Check for mass overload (dilute sample 10x and re-inject) use_endcapped->check_overload check_solvent Ensure injection solvent is weaker than or same as mobile phase check_overload->check_solvent check_solvent->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound.

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters that can be adjusted to mitigate peak tailing for polar compounds like this compound.

ParameterRecommended Adjustment / Starting PointRationale for Improvement
Mobile Phase pH 2.5 – 3.5 (Adjusted with 0.1% Formic Acid or TFA)Suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, minimizing secondary polar interactions.[1][3]
Column Chemistry Use a high-purity, fully end-capped C18 column or a column with a polar-embedded phase.End-capping "shields" the residual silanols, while polar-embedded phases provide alternative interaction sites, reducing tailing for polar analytes.[1][4]
Sample Concentration Inject a 1:10 dilution of the original sample.Helps determine if column overload is the cause. If peak shape improves, the original concentration was too high.[5][6]
Injection Solvent Dissolve sample in a solvent weaker than or identical to the initial mobile phase (e.g., the mobile phase itself).A stronger injection solvent can cause band broadening and peak distortion at the column inlet.[7][8]
Metal Chelator Add ~0.1 mM EDTA to the mobile phase.If metal chelation is suspected, EDTA will bind to trace metal ions in the system, preventing them from interacting with the analyte.[1]
Column Temperature Increase temperature (e.g., to 35-40 °C).Can improve mass transfer kinetics and sometimes reduce the strength of secondary interactions, leading to sharper peaks.

Experimental Protocols

Protocol: Method Optimization to Eliminate Peak Tailing

This protocol outlines a systematic approach to adjust chromatographic parameters to achieve an optimal peak shape for this compound.

1. Objective: To systematically modify HPLC method parameters to achieve a symmetric peak for this compound, defined by a USP tailing factor (T) of ≤ 1.2.

2. Materials:

  • HPLC system with UV or MS detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (reagent grade)

  • Optional: Fully end-capped or polar-embedded phase column

  • Optional: EDTA (disodium salt)

3. Initial Conditions (Example):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Prep: 0.1 mg/mL this compound in 50:50 Water:Acetonitrile

4. Optimization Workflow:

  • Step 4.1: Baseline Analysis

    • Equilibrate the column with the initial conditions for at least 15 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate the tailing factor for the this compound peak. If T > 1.2, proceed to the next step.

  • Step 4.2: Mobile Phase pH Adjustment

    • Prepare a new Mobile Phase A containing 0.1% formic acid in water.

    • Flush the system and equilibrate the column with the new acidic mobile phase.

    • Re-inject the sample.

    • Observe the peak shape and calculate the new tailing factor. This is often the most effective single step for reducing tailing.[1]

  • Step 4.3: Column Overload Check

    • If tailing persists, prepare a 1:10 dilution of the sample stock solution (0.01 mg/mL).

    • Inject the diluted sample using the optimized mobile phase from Step 4.2.

    • If the tailing factor improves significantly, the original sample concentration was too high. Adjust concentration accordingly.[5]

  • Step 4.4: Column Chemistry Evaluation

    • If tailing is still not resolved, replace the standard C18 column with a modern, fully end-capped or polar-embedded phase column of similar dimensions.

    • Equilibrate the new column and inject the sample using the optimized conditions. These columns are specifically designed to minimize silanol interactions.[4]

5. System Suitability Criteria:

  • Tailing Factor (T): ≤ 1.2

  • Resolution (Rs): > 2.0 between this compound and any adjacent peaks.

  • Reproducibility: < 2% RSD for retention time and peak area over 5 replicate injections.

References

Overcoming poor solubility of Onitin 2'-O-glucoside for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onitin 2'-O-glucoside, focusing on overcoming its poor solubility for successful bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a sesquiterpenoid glycoside isolated from the herbs of Onychium japonicum.[1] While specific bioactivity data for this compound is limited in publicly available literature, related compounds such as sesquiterpenoids and other glycosides have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[2][3] Extracts of Onychium japonicum, which contains this compound, have shown antibacterial properties.[4]

Q2: What are the known solvents for this compound?

Based on information from chemical suppliers, the following solvents can be used to dissolve this compound:

One supplier offers this compound pre-dissolved in DMSO at a concentration of 10 mM.

Q3: What are the physicochemical properties of this compound that influence its solubility?

This compound has a molecular weight of 410.5 g/mol . Its calculated XLogP3 value of 1.1 suggests it is moderately lipophilic, while its topological polar surface area of 137 Ų indicates the presence of polar functional groups. This combination of properties can make finding a suitable solvent that is also compatible with biological assays challenging.

Q4: Are there general strategies to improve the solubility of glycosides like this compound?

Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble natural products:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, adding a small amount of DMSO to an aqueous buffer.

  • pH adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.

  • Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.

  • Lipid-based formulations: For in vivo studies, lipid-based delivery systems can improve the oral bioavailability of poorly soluble compounds.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted in aqueous buffer for my bioassay.
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final assay medium is too low to maintain the solubility of this compound. The compound is "crashing out" upon dilution into the aqueous environment.

  • Solutions:

    • Decrease the final concentration of this compound: Determine the lowest effective concentration for your assay to minimize the amount of compound that needs to be solubilized.

    • Optimize the co-solvent concentration: While high concentrations of organic solvents can be toxic to cells, it's important to determine the maximum tolerable concentration of the solvent (e.g., DMSO) in your specific bioassay. Typically, DMSO concentrations are kept below 0.5% (v/v) in cell-based assays.

    • Use a different solvent: If DMSO is not providing the desired solubility at a non-toxic concentration, consider trying ethanol or methanol to prepare the stock solution.

    • Employ solubilizing agents: Consider the use of biocompatible surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) in your assay medium to enhance the solubility of this compound. A preliminary toxicity test of these agents on your cells is recommended.

    • Prepare a fresh, dilute stock solution: Instead of a highly concentrated stock, prepare a lower concentration stock solution in your chosen organic solvent and then perform the final dilution into the aqueous buffer.

Issue 2: I am observing toxicity in my cell-based assay that may be due to the solvent.
  • Possible Cause: The concentration of the organic solvent used to dissolve this compound is too high and is causing cellular stress or death, confounding the results of the bioassay.

  • Solutions:

    • Perform a solvent toxicity control: Always include a control group in your experiment that is treated with the same final concentration of the solvent used to deliver this compound. This will allow you to distinguish between the effects of the compound and the solvent.

    • Reduce the solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your assay. For most cell lines, DMSO concentrations should be kept at or below 0.5%.

    • Switch to a less toxic solvent: Ethanol is often better tolerated by cells than DMSO.

    • Explore alternative solubilization methods: Investigate the use of surfactants or cyclodextrins, which may be less toxic at the concentrations required for solubilization.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)10 mMCommon solvent for in vitro assays. Final concentration in cell culture should typically be ≤ 0.5%.
Ethanol10 mMCan be a less toxic alternative to DMSO for some cell lines.
Methanol10 mMPrimarily for analytical purposes; higher toxicity in cell-based assays.
Pyridine-Generally not recommended for bioassays due to its toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock solution concentration. For a 10 mM stock solution of this compound (MW: 410.5 g/mol ), dissolve 4.105 mg in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final concentration of the organic solvent is consistent across all treatment groups and is below the toxic level for the cells.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: General Protocol for an Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)
  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for 24 hours to allow for nitric oxide (NO) production.

  • Griess Assay: Collect the cell culture supernatant. Perform the Griess assay by mixing the supernatant with Griess reagent and incubating for a short period.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the inhibitory effect of this compound on NO production.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay cluster_troubleshooting Troubleshooting cluster_solutions_precip Precipitation Solutions cluster_solutions_tox Toxicity Solutions weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C/-80°C dissolve->store prepare_dilutions Prepare Serial Dilutions in Assay Medium store->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate treat_cells->incubate precipitation Precipitation? treat_cells->precipitation toxicity Solvent Toxicity? treat_cells->toxicity measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze sol_precip1 Lower Compound Concentration precipitation->sol_precip1 sol_precip2 Optimize Co-solvent % precipitation->sol_precip2 sol_precip3 Use Solubilizing Agents precipitation->sol_precip3 sol_tox1 Run Solvent Control toxicity->sol_tox1 sol_tox2 Lower Solvent Concentration toxicity->sol_tox2 sol_tox3 Switch to Less Toxic Solvent toxicity->sol_tox3

Caption: Experimental workflow for using this compound in bioassays.

signaling_pathway cluster_inflammation Potential Anti-Inflammatory Signaling lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS nfkb->inos no Nitric Oxide (NO) inos->no onitin This compound onitin->nfkb ? onitin->inos ?

References

Onitin 2'-O-glucoside co-eluting peaks interference removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Onitin 2'-O-glucoside Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for resolving analytical challenges related to this compound, specifically the interference from co-eluting peaks in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and how do I detect it in my this compound analysis?

A1: Peak co-elution occurs when two or more different compounds elute from the HPLC column at the same time, resulting in a single, overlapping chromatographic peak.[1] This can lead to inaccurate identification and quantification. You can detect co-elution through several methods:

  • Visual Inspection: Look for asymmetrical peak shapes, such as shoulders, peak tailing, or split tops, which suggest the presence of more than one compound.[2][3] A pure compound should ideally yield a symmetrical, Gaussian peak.

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. The software collects UV-Vis spectra across the entire peak. If the spectra are identical, the peak is likely pure.[2] If they differ, it indicates the presence of an impurity.[3]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a definitive way to check for co-elution. By examining the mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present.[2]

Q2: My this compound peak has a shoulder. What is the quickest way to improve the separation?

A2: The most direct approach to resolving a closely eluting peak is to modify the mobile phase gradient.[4] Specifically, creating a shallower gradient around the retention time of this compound will increase the separation window for the compounds. For example, if your target peak elutes at 40% organic solvent, try flattening the gradient from 35% to 45% over a longer period. This simple adjustment often provides the necessary increase in resolution without requiring extensive method redevelopment.[5]

Q3: Can my sample preparation method contribute to co-elution?

A3: Yes, absolutely. Complex sample matrices, such as those from crude plant extracts, are a primary source of interfering compounds.[6] If your sample preparation is minimal (e.g., simple dilution), endogenous matrix components can easily co-elute with your analyte. Implementing a sample cleanup step, such as Solid-Phase Extraction (SPE), can selectively remove many of these interferences before injection, leading to a cleaner chromatogram and reducing the likelihood of co-elution.[5][7]

Q4: What are the key HPLC parameters I can change to resolve co-eluting peaks?

A4: To resolve co-eluting peaks, you need to alter the chromatographic selectivity (α) or improve the column efficiency (N).[8] The primary parameters you can adjust are:

  • Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase can significantly alter selectivity.[5]

  • Stationary Phase (Column): Changing the column chemistry is a powerful way to achieve separation.[8] If a standard C18 column fails, a phenyl-hexyl or a polar-embedded phase column might provide a different interaction mechanism and resolve the peaks.

  • Column Temperature: Adjusting the column temperature can influence selectivity and improve peak shape.[8]

  • Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the analysis time.[4]

Systematic Troubleshooting Guide

When facing a co-elution problem, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Caption: A step-by-step workflow for troubleshooting peak co-elution.

Detailed Experimental Protocols

Protocol 1: HPLC Method Optimization for this compound

This protocol describes how to systematically modify an existing HPLC method to resolve this compound from an interfering peak. A standard C18 column is assumed as the starting point.

A. Mobile Phase Solvent Screening

The choice of organic solvent can dramatically alter selectivity. Acetonitrile and methanol (B129727) are the most common choices in reversed-phase HPLC and can produce different elution orders.[5]

  • Initial Method (Acetonitrile):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Action: Run your sample and record the resolution (Rs) between this compound and the interfering peak.

  • Test Method (Methanol):

    • Action: Replace Acetonitrile (Mobile Phase B) with Methanol. Keep all other parameters the same.

    • Action: Run your sample again and record the new resolution (Rs) value.

B. Gradient Optimization

If one solvent provides better, but still incomplete, separation, optimize the gradient.

  • Identify Elution Zone: From the screening run, determine the approximate %B at which this compound elutes.

  • Apply Shallow Gradient: Modify the gradient to be less steep around the elution zone. For example, if the peaks of interest elute between 8-12 minutes (corresponding to 30-40% B in the initial gradient), create a new gradient:

    • 0-2 min: Hold at 10% B

    • 2-8 min: Ramp from 10% to 30% B

    • 8-16 min: Ramp from 30% to 40% B (Shallow Segment)

    • 16-18 min: Ramp to 95% B

    • 18-20 min: Hold at 95% B (Column Wash)

  • Evaluate: Run the sample with the optimized gradient and calculate the final resolution.

Table 1: Example Results of HPLC Method Optimization

Method ParameterThis compound RT (min)Interferent RT (min)Resolution (Rs)Peak Shape
Initial (ACN) 10.5510.650.85 (Co-elution)Shoulder
Methanol Screen 12.3112.051.30 (Partial Sep.)Broad
Optimized (ACN) 14.1214.482.10 (Baseline Sep.)Symmetrical

Resolution (Rs) > 1.5 is generally considered baseline separation.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol outlines a general procedure for using a reversed-phase (C18) SPE cartridge to remove non-polar interferences from a polar extract containing this compound.

Caption: The four essential steps of a Solid-Phase Extraction procedure.

Methodology

  • Cartridge Selection: Choose a C18 SPE cartridge. The sorbent mass depends on the sample concentration and volume. A 100 mg / 3 mL cartridge is a common starting point.

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge to wet the C18 sorbent.

    • Pass 3 mL of deionized water to equilibrate the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Dissolve the sample extract in a solvent with low organic content (e.g., 5% methanol in water).

    • Load the sample onto the cartridge at a slow, steady flow rate (~1 mL/min). This compound and other polar compounds will pass through, while non-polar interferences are retained.

    • Note: This describes a "pass-through" mode for removing non-polar interferences. Alternatively, if interferences are very polar, the analyte could be retained and eluted later.

  • Washing:

    • Pass 3 mL of the weak sample solvent (5% methanol) through the cartridge to wash away any remaining polar impurities.

  • Elution (Analyte Collection):

    • In this "pass-through" example, the analyte is in the fraction collected during the Load and Wash steps. Combine these fractions.

    • If the analyte were retained, this step would involve using a strong solvent (e.g., 100% methanol) to elute it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the collected fraction to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial HPLC mobile phase for analysis.

Table 2: Example SPE Cleanup Performance

SamplePeak Area (Analyte)Peak Area (Interferent)Analyte Recovery (%)
Pre-SPE 1,250,000875,000100%
Post-SPE 1,187,50045,00095%

Advanced Solutions: Alternative Column Chemistries

When mobile phase optimization is insufficient, changing the column's stationary phase provides an orthogonal separation mechanism.

Caption: A guide for choosing an alternative HPLC column based on interferent type.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which is excellent for separating compounds with aromatic rings.

  • Polar-Embedded Phase: Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chains. This provides enhanced retention for polar compounds and different selectivity compared to a standard C18.

  • Pentafluorophenyl (PFP): Provides a complex mix of interactions (polar, aromatic, dipole-dipole) and can be effective at separating structurally similar isomers.

References

Minimizing Onitin 2'-O-glucoside degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Onitin 2'-O-glucoside to minimize degradation. The information is based on general knowledge of flavonoid and sesquiterpenoid glucoside stability, as specific degradation studies on this compound are limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a cool, dark, and dry place. If the compound is in a solid form, storage at room temperature (away from direct light and heat) may be acceptable.[1] However, for solutions, refrigeration at 2-8°C is advisable to slow down potential degradation reactions.

Q2: What are the optimal long-term storage conditions for this compound?

For long-term storage (months to years), storing this compound as a solid at -20°C is recommended.[2] Some suppliers suggest that the product can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed.[3] To prevent degradation from moisture, it is crucial to use airtight containers and consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Q3: In what solvents should I dissolve this compound?

This compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol.[3] When preparing stock solutions, it is best to use high-purity, anhydrous solvents to minimize water-mediated degradation. For long-term storage of solutions, DMSO is often a good choice as it freezes at a higher temperature than water, protecting the compound from freeze-thaw cycles that can cause degradation. If you need to make up stock solutions in advance, it is recommended to store the solution as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[3]

Q4: What are the main factors that can cause this compound degradation?

Based on the general behavior of flavonoid and other glycosides, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Higher temperatures can accelerate chemical reactions, including hydrolysis and oxidation.[4]

  • Light: Exposure to UV or even ambient light can cause photodegradation of flavonoids.[5]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of the aglycone (Onitin) and glucose.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[5]

  • Enzymatic Activity: If the compound is not handled in a sterile environment, microbial contamination could introduce enzymes like β-glucosidases that can cleave the glycosidic bond.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in an older stock solution. Degradation of the compound.- Prepare a fresh stock solution from solid material. - Re-evaluate your storage conditions (temperature, light exposure). - Analyze the old stock solution by HPLC or LC-MS to check for degradation products.
Unexpected peaks in chromatogram (HPLC/LC-MS). The compound has degraded into multiple products.- Compare the chromatogram to that of a freshly prepared sample. - Consider the possibility of hydrolysis (loss of the glucose moiety) or oxidation. - Review the solvent and pH of your mobile phase and sample preparation to ensure they are not causing on-column degradation.
Change in the physical appearance of the solid (e.g., color change, clumping). Oxidation or moisture absorption.- Store the solid compound in a desiccator under an inert atmosphere. - Avoid repeated opening and closing of the container in a humid environment.
Precipitate forms in a stored solution. The compound may be degrading to a less soluble product, or the solvent may be evaporating.- Ensure the storage container is tightly sealed. - If degradation is suspected, analyze the supernatant and the precipitate separately.

Summary of Supplier-Recommended Storage Conditions

Supplier Short-Term Storage Long-Term Storage Solvent Recommendations
MedchemExpress Room temperature in continental US; may vary elsewhere.[1]Please store the product under the recommended conditions in the Certificate of Analysis.[1]Not specified
ChemFaces Equilibrate to room temperature for at least 1 hour before use.[3]Up to 24 months at 2-8°C in a tightly sealed vial. For solutions in aliquots, up to two weeks at -20°C.[3]DMSO, Pyridine, Methanol, Ethanol.[3]
Immunomart Not specified-20℃.[2]Not specified

Experimental Protocols

Protocol for a Basic Stability Study of this compound

This protocol outlines a general method to assess the stability of this compound under different conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., DMSO, Methanol, Acetonitrile)
  • Buffers of different pH values (e.g., pH 4, 7, 9)
  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • Temperature-controlled chambers/incubators
  • UV light source

2. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in the desired solvent (e.g., 1 mg/mL in methanol).
  • Stress Conditions:
  • Temperature: Aliquot the stock solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
  • pH: Mix the stock solution with buffers of different pH values and store at a constant temperature.
  • Light: Expose an aliquot of the stock solution to a controlled UV light source, while keeping a control sample in the dark.
  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
  • Analysis: Analyze the samples by HPLC or LC-MS.
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point for flavonoid analysis.
  • Detection: Monitor the peak area of this compound at its λmax.
  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

cluster_degradation Hypothetical Degradation Pathway of this compound Onitin_Glucoside This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) Onitin_Glucoside->Hydrolysis Oxidation Oxidation (Oxygen/Light) Onitin_Glucoside->Oxidation Aglycone Onitin (Aglycone) Hydrolysis->Aglycone Glucose Glucose Hydrolysis->Glucose Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Hypothetical degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation Start Suspected Degradation (e.g., loss of activity, extra peaks) Check_Storage Review Storage Conditions (Temp, Light, Air exposure) Start->Check_Storage Check_Solvent Verify Solvent Quality & pH Start->Check_Solvent Analyze_Sample Analyze by HPLC/LC-MS Check_Storage->Analyze_Sample Check_Solvent->Analyze_Sample Compare_Spectra Compare with a Fresh Standard Analyze_Sample->Compare_Spectra Identify_Products Identify Degradation Products (e.g., Aglycone) Compare_Spectra->Identify_Products Optimize_Storage Optimize Storage Conditions (Lower Temp, Inert Gas, Dark) Identify_Products->Optimize_Storage End Problem Resolved Optimize_Storage->End

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Optimizing NMR Spectroscopy of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of NMR spectra for Onitin 2'-O-glucoside.

Fictional NMR Data Sheet for this compound

To provide a practical troubleshooting guide, the following is a plausible, though fictional, set of ¹H and ¹³C NMR data for this compound, based on typical values for sesquiterpenoid glucosides.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
Aglycone Moiety
1205.4
245.22.15m
338.91.89, 1.75m
4142.1
5128.55.80s
640.12.30m
725.61.65m
835.81.95m
9150.2
10135.7
1122.11.15d6.8
1221.81.12d6.8
1318.51.98s
1428.91.25s
1568.23.95, 3.70m
Glucoside Moiety
1'102.34.50d7.8
2'74.53.35t8.5
3'77.23.45t9.0
4'70.83.30t9.0
5'76.93.40m
6'a61.93.80dd12.0, 5.5
6'b3.65dd12.0, 2.0

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing significant signal overlap in the 3.3-3.8 ppm region of the ¹H NMR spectrum, making it difficult to assign the sugar protons. How can I resolve these signals?

A1: Troubleshooting Signal Overlap in the Sugar Region

Signal overlap in the sugar region is a common issue due to the similar chemical environments of the methine and methylene (B1212753) protons of the glucose moiety. Here are several strategies to resolve these signals:

1. Solvent Change: The chemical shifts of protons can be influenced by the solvent. Changing from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent can induce differential shifts in the proton signals, potentially resolving the overlap.

Experimental Protocol: Solvent Test

  • Prepare samples of this compound in different deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, Benzene-d₆, and Pyridine-d₅).

  • Acquire a standard ¹H NMR spectrum for each sample.

  • Compare the spectra to identify the solvent that provides the best signal dispersion in the 3.3-3.8 ppm region.

SolventPotential Effect
DMSO-d₆Often improves resolution of hydroxyl protons and can induce shifts in other protons through hydrogen bonding.
Acetone-d₆Provides an alternative chemical environment that may resolve overlapping signals.
Benzene-d₆Aromatic solvent-induced shifts (ASIS) can cause significant changes in chemical shifts, aiding in signal separation.
Pyridine-d₅Similar to benzene, can induce significant shifts, particularly for protons near polar functional groups.

2. Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are powerful tools for resolving overlapping signals by spreading the information into a second dimension.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. This can help trace the connectivity within the sugar ring, even if the signals are overlapped in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C chemical shifts are generally better dispersed than ¹H shifts, overlapping proton signals can often be resolved in the carbon dimension.[1]

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. Irradiating a well-resolved proton signal (like the anomeric proton at 4.50 ppm) will reveal all other protons in the glucose ring.

Experimental Protocol: 2D NMR Analysis

  • Prepare a sufficiently concentrated sample in a suitable deuterated solvent.

  • Acquire COSY, HSQC, and TOCSY spectra.

  • For the TOCSY experiment, use a mixing time of 80-120 ms (B15284909) to ensure correlation propagation throughout the entire sugar spin system.

  • Analyze the 2D spectra to assign the individual proton and carbon signals of the glucose moiety.

Workflow for Resolving Overlapping Sugar Signals

start Overlapping Signals in Sugar Region (3.3-3.8 ppm) solvent Change NMR Solvent (e.g., DMSO-d6, Benzene-d6) start->solvent Simple Approach cosy Acquire 2D COSY start->cosy Advanced Approach resolved Resolved Signals solvent->resolved hsqc Acquire 2D HSQC cosy->hsqc tocsy Acquire 2D TOCSY hsqc->tocsy analysis Analyze 2D Spectra for Signal Assignment tocsy->analysis analysis->resolved

Caption: Workflow for resolving overlapping sugar proton signals.

Q2: The hydroxyl protons of the glucose moiety are either not visible or appear as very broad signals. How can I observe and assign these protons?

A2: Observing and Assigning Hydroxyl Protons

Hydroxyl protons are often subject to chemical exchange with residual water or other exchangeable protons in the sample, leading to peak broadening or disappearance.[2][3]

1. Use of a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ can slow down the rate of proton exchange by forming strong hydrogen bonds with the hydroxyl groups, resulting in sharper signals.

Experimental Protocol: DMSO-d₆ Experiment

  • Dissolve a sample of this compound in high-purity, dry DMSO-d₆.

  • Acquire a ¹H NMR spectrum. The hydroxyl protons should appear as distinct, potentially coupled signals.

  • To confirm their assignment, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl signals should disappear due to H/D exchange.[4]

2. Low-Temperature NMR: Lowering the temperature of the NMR experiment can also slow down the exchange rate of the hydroxyl protons, leading to sharper signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Dissolve the sample in a solvent with a low freezing point (e.g., CD₃OD or a mixture of CDCl₃ and CD₂Cl₂).

  • Acquire ¹H NMR spectra at a series of decreasing temperatures (e.g., 298 K, 273 K, 253 K, 233 K).

  • Observe the sharpening of the hydroxyl proton signals at lower temperatures.

Parameter Optimization for Hydroxyl Proton Observation

ParameterRecommended SettingRationale
Solvent Dry DMSO-d₆Slows down proton exchange.
Temperature 298 K (or lower)Reduces the rate of chemical exchange.
Confirmation D₂O exchangeConfirms the identity of OH signals.
Q3: The signals for the quaternary carbons of the aglycone are very weak or not observed in the ¹³C NMR spectrum. How can I improve their detection?

A3: Enhancing the Detection of Quaternary Carbons

Quaternary carbons lack attached protons and have long relaxation times (T₁), which can lead to weak signals in standard ¹³C NMR experiments.

1. Adjusting Acquisition Parameters: Increasing the relaxation delay (d1) and using a smaller pulse angle can help improve the signal intensity of quaternary carbons.

Experimental Protocol: Optimized ¹³C NMR

  • Set the pulse angle to 30-45 degrees (instead of the standard 90 degrees).

  • Increase the relaxation delay (d1) to 5-10 seconds.

  • Increase the number of scans (ns) to improve the signal-to-noise ratio.

2. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. Since quaternary carbons are typically within 2-3 bonds of several protons, they can be identified through their cross-peaks in the HMBC spectrum.

Experimental Protocol: HMBC for Quaternary Carbon Identification

  • Acquire an HMBC spectrum.

  • Optimize the long-range coupling constant (Jⁿcн) for a range of 4-10 Hz to observe both ²J and ³J correlations.

  • Identify the quaternary carbons by observing correlations from well-assigned proton signals (e.g., methyl protons) to carbons that do not show a signal in the HSQC spectrum.

Troubleshooting Workflow for Quaternary Carbon Detection

start Weak/Missing Quaternary Carbon Signals c13_opt Optimize 1D 13C NMR - Increase relaxation delay (d1) - Use smaller pulse angle - Increase number of scans start->c13_opt hmbc Acquire 2D HMBC Spectrum start->hmbc detected Quaternary Carbons Detected c13_opt->detected analysis Analyze HMBC for correlations to quaternary carbons hmbc->analysis analysis->detected

Caption: Workflow for the detection and assignment of quaternary carbons.

References

Dealing with matrix effects in LC-MS analysis of Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Onitin 2'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For this compound, a polar compound, matrix components like phospholipids (B1166683), salts, and other endogenous substances in biological samples can suppress or enhance its signal during LC-MS analysis.[2][3] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3][4]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include poor peak shape, inconsistent signal intensity between injections, high variability in quantitative results, and a significant difference in the slope of calibration curves prepared in pure solvent versus a matrix extract.[3][5]

Q3: How can I confirm the presence of matrix effects?

A3: The presence of matrix effects can be confirmed using two primary methods:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]

  • Comparison of Calibration Curves: A significant difference in the slopes of calibration curves for this compound prepared in a pure solvent and in a matrix extract is a strong indication of matrix effects.[5]

Q4: What is an internal standard and why is it important for the analysis of this compound?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. For this compound, a stable isotope-labeled (SIL) version would be the ideal internal standard.[6][7] The use of a SIL-IS is the most recognized technique to correct for matrix effects as it experiences similar ionization suppression or enhancement as the analyte.[4][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[3][9]Optimize Sample Preparation: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[10][11] Chromatographic Optimization: Modify the gradient or change the stationary phase to separate this compound from the suppressive matrix components.[4] Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.[6][7]
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.Dilute the Sample: Reduce the concentration of the injected sample.[4]
Column Contamination: Buildup of matrix components on the column.[3]Column Washing: Implement a robust column washing procedure between injections. Guard Column: Use a guard column to protect the analytical column.
Analyte Interaction with Column Hardware: Potential for chelating compounds to interact with metal surfaces.[12]Use a Metal-Free Column: Consider using a column with a PEEK or other inert lining.[12]
High Variability in Results Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.Improve Sample Cleanup: Utilize more rigorous sample preparation methods like mixed-mode SPE to ensure consistent removal of matrix components.[5][10] Employ a Co-eluting Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for this variability.[4][8]
In-source Fragmentation High Ion Source Temperature or Voltages: The glycosidic bond of this compound is susceptible to breaking in the ion source.[13]Optimize MS Source Conditions: Reduce the ion source temperature and cone voltage to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

Objective: To quantify the extent of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare a standard stock solution of this compound in a pure solvent (e.g., methanol).

  • Obtain a blank matrix sample (e.g., plasma, urine) that is free of this compound.

  • Extract the blank matrix using your established sample preparation protocol.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the pure solvent at a known concentration.

    • Set B (Post-Extraction Spike): Spike the this compound standard into the extracted blank matrix at the same final concentration as Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Solid Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce matrix effects caused by phospholipids in biological samples.

Methodology:

  • Select SPE Sorbent: Choose a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent for effective retention of this compound and removal of phospholipids.[10]

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences, including phospholipids.[10][11]

  • Elution: Elute this compound using a basic organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Verification Verification Problem Poor Peak Shape, Low Sensitivity, or High Variability Confirm_ME Confirm Matrix Effects Problem->Confirm_ME Investigate Post_Column Post-Column Infusion Confirm_ME->Post_Column Qualitative Cal_Curve Compare Calibration Curves (Neat vs. Matrix-Matched) Confirm_ME->Cal_Curve Quantitative Optimize_SP Optimize Sample Prep (SPE, LLE) Post_Column->Optimize_SP Cal_Curve->Optimize_SP Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC If necessary Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_IS Best Practice Re_evaluate Re-evaluate Matrix Effects Use_IS->Re_evaluate Verify Fix

Caption: Workflow for troubleshooting matrix effects.

SPE_Protocol cluster_SPE Solid Phase Extraction Protocol Start Start: Pre-treated Sample Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 4. Organic Wash (Remove Phospholipids) Wash1->Wash2 Elute 5. Elute Analyte (Basic Organic Solvent) Wash2->Elute Evap 6. Evaporate & Reconstitute Elute->Evap Analyze End: LC-MS Analysis Evap->Analyze

Caption: Solid Phase Extraction (SPE) workflow.

References

Validation & Comparative

A Comprehensive Guide to Confirming the Structure of Isolated Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structures

Onitin: A sesquiterpenoid with the molecular formula C₁₅H₂₀O₃.[1][2][3] Onitin 2'-O-glucoside: The glycosylated form of Onitin, with a glucose moiety attached at the 2'-O position. Its molecular formula is C₂₁H₃₀O₈.[4][5]

I. Spectroscopic and Spectrometric Analysis: A Comparative Overview

The confirmation of the structure of this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, and a comparison of their utility is presented below.

Technique Information Provided Strengths Limitations
1D NMR Spectroscopy (¹H & ¹³C) Provides information on the chemical environment of individual protons and carbons, including the number of unique atoms and their functional group character.Relatively quick to acquire; provides fundamental structural information.Signal overlap can occur in complex molecules; does not provide direct connectivity information.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Establishes correlations between nuclei, revealing proton-proton couplings (COSY), direct proton-carbon attachments (HSQC), and long-range proton-carbon connectivities (HMBC).Essential for unambiguously assigning all proton and carbon signals and piecing together the molecular skeleton.Requires longer acquisition times; data interpretation can be complex.
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular weight and elemental composition of the molecule.Provides highly accurate mass measurements, confirming the molecular formula.Does not provide detailed structural connectivity information on its own.
Tandem Mass Spectrometry (MS/MS) Fragments the molecule and analyzes the resulting fragment ions to deduce structural motifs, such as the nature and position of the glycosidic linkage.Reveals the sequence and linkage of the sugar moiety and its attachment point to the aglycone.Fragmentation patterns can be complex and may require comparison with standards or theoretical predictions.
Hydrolysis (Acid or Enzymatic) Cleaves the glycosidic bond to yield the aglycone (Onitin) and the sugar (glucose).Confirms the identities of the constituent aglycone and sugar units through comparison with authentic standards.Can be destructive to the sample; acid hydrolysis may cause degradation of the aglycone.

II. Experimental Data for Structural Confirmation

Due to the absence of published spectral data for this compound, the following tables present the known data for the aglycone, Onitin, and representative data for a generic flavonoid glucoside to illustrate the expected results.

Table 1: ¹H and ¹³C NMR Data for Onitin

Data for Onitin is provided as a reference for the aglycone portion of this compound. The chemical shifts in the glycoside will be slightly altered by the presence of the glucose moiety.

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1208.5 (C=O)-
245.2 (C)-
2-Me25.1 (CH₃)1.15 (s)
2-Me25.3 (CH₃)1.18 (s)
335.1 (CH₂)2.60 (s)
3a135.8 (C)-
4155.0 (C-OH)-
5128.0 (C)-
5-Me10.5 (CH₃)2.20 (s)
6138.1 (C)-
6-CH₂30.5 (CH₂)2.85 (t, J=7.0)
6-CH₂OH60.2 (CH₂)3.80 (t, J=7.0)
7125.5 (C)-
7-Me12.1 (CH₃)2.45 (s)
7a150.2 (C)-
Table 2: Representative ¹H and ¹³C NMR Data for a Glucoside Moiety

This table provides typical chemical shift ranges for a β-D-glucopyranosyl unit attached to an aglycone.

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1'100-1054.5-5.5 (d, J ≈ 7-8)
2'73-763.2-3.8 (m)
3'76-793.2-3.8 (m)
4'70-733.2-3.8 (m)
5'76-793.2-3.8 (m)
6'a61-643.7-4.0 (m)
6'b61-643.7-4.0 (m)
Table 3: High-Resolution Mass Spectrometry Data
Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Exact Mass [M+H]⁺
OnitinC₁₅H₂₀O₃249.1485To be determined
This compoundC₂₁H₃₀O₈411.1962To be determined
Table 4: Expected MS/MS Fragmentation of this compound
Precursor Ion (m/z) Fragment Ion (m/z) Interpretation
411.1962 [M+H]⁺249.1485Loss of the glucose moiety (162 Da), corresponding to the protonated Onitin aglycone.
411.1962 [M+H]⁺VariousFragment ions characteristic of the Onitin skeleton.
249.1485VariousFurther fragmentation of the Onitin aglycone, consistent with its known structure.

III. Experimental Protocols

The following are detailed protocols for the key experiments required to confirm the structure of this compound.

Protocol 1: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. 1D NMR (¹H and ¹³C) Acquisition:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 s.

    • Relaxation Delay: 1-5 s.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 s.

    • Relaxation Delay: 2-5 s.

    • Number of Scans: 1024-4096.

3. 2D NMR (COSY, HSQC, HMBC) Acquisition:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings.

    • Pulse Sequence: Standard gradient-selected COSY (e.g., cosygpqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Sequence: Standard gradient-selected, phase-sensitive HSQC (e.g., hsqcedetgpsisp2.2).

    • Spectral Width: F2 (¹H) 0-12 ppm, F1 (¹³C) 0-180 ppm.

    • Number of Scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width: F2 (¹H) 0-12 ppm, F1 (¹³C) 0-220 ppm.

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

    • Number of Scans: 16-64 per increment.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS

1. Sample Preparation:

  • Prepare a dilute solution of the purified compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. HRMS Acquisition:

  • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode.

  • Mass Range: m/z 100-1000.

  • Resolution: >10,000.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement using the instrument's software.

3. MS/MS Acquisition:

  • Select the [M+H]⁺ (or [M-H]⁻) ion of this compound as the precursor ion.

  • Fragment the precursor ion using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

  • Acquire the product ion spectrum to identify characteristic fragment ions.

Protocol 3: Hydrolysis

1. Acid Hydrolysis:

  • Dissolve a small amount of this compound in a 1:1 mixture of methanol and 2M HCl.

  • Heat the mixture at 80-90°C for 2-4 hours.

  • Neutralize the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) to isolate the aglycone (Onitin).

  • Analyze the aqueous layer for the presence of glucose using standard methods (e.g., TLC or GC-MS after derivatization).

  • Analyze the organic extract by HPLC or LC-MS and compare the retention time and mass spectrum with an authentic standard of Onitin.

2. Enzymatic Hydrolysis:

  • Dissolve the glycoside in a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 5-6).

  • Add a β-glucosidase enzyme.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for several hours to overnight.

  • Monitor the reaction by TLC or HPLC to observe the formation of the aglycone.

  • Work up the reaction mixture as described for acid hydrolysis.

IV. Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow of experiments and the relationships between the different analytical techniques used to confirm the structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectrometry Spectrometric Analysis cluster_spectroscopy Spectroscopic Analysis cluster_hydrolysis Chemical/Enzymatic Analysis cluster_confirmation Structure Confirmation Isolated_Compound Isolated this compound HRMS High-Resolution MS Isolated_Compound->HRMS OneD_NMR 1D NMR (¹H, ¹³C) Isolated_Compound->OneD_NMR Hydrolysis Hydrolysis Isolated_Compound->Hydrolysis MSMS Tandem MS (MS/MS) HRMS->MSMS Determine Molecular Formula Structure_Confirmed Confirmed Structure MSMS->Structure_Confirmed Confirm Glycosidic Linkage TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Structural Information TwoD_NMR->Structure_Confirmed Confirm Connectivity & Stereochemistry Hydrolysis->Structure_Confirmed Confirm Aglycone & Sugar Identity

Caption: Experimental workflow for the structure elucidation of this compound.

logical_relationships cluster_what What is it? cluster_how How is it connected? cluster_final Final Structure Molecular_Formula Molecular Formula (HRMS) Final_Structure Complete Structure of This compound Molecular_Formula->Final_Structure Aglycone_Sugar Aglycone + Sugar (Hydrolysis) Aglycone_Sugar->Final_Structure Proton_Framework Proton Framework (¹H NMR, COSY) Proton_Carbon_Connectivity ¹JCH & ²'³JCH (HSQC, HMBC) Proton_Framework->Proton_Carbon_Connectivity Carbon_Skeleton Carbon Skeleton (¹³C NMR) Carbon_Skeleton->Proton_Carbon_Connectivity Glycosidic_Linkage Glycosidic Linkage (HMBC, MS/MS) Proton_Carbon_Connectivity->Glycosidic_Linkage Glycosidic_Linkage->Final_Structure

References

A Comprehensive Guide to the Validation of an Analytical Method for Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of an analytical method for the quantification of Onitin 2'-O-glucoside, a sesquiterpenoid isolated from the herb Onychium japonicum.[1][2][3] While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a comprehensive validation protocol based on established methodologies for analogous compounds, such as flavonoid glycosides. By presenting a systematic approach to validation, this guide enables researchers to develop and assess a robust analytical method, ensuring data accuracy, reliability, and reproducibility.

The methodologies and performance metrics detailed herein are drawn from validated high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for other glycosidic natural products.[4][5][6] These serve as a benchmark for establishing a new method for this compound and for comparing its performance against existing analytical techniques for similar molecules.

Comparative Analytical Method Performance

The following tables summarize the typical performance characteristics of a validated HPLC/UHPLC method for the quantification of glycosidic compounds. These target values can be used to evaluate the performance of a newly developed method for this compound.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterTypical Performance Data for Flavonoid Glycosides
Linearity (r²) ≥ 0.998[5][6]
Range (µg/mL) 1 - 200[5][6]
Accuracy (Recovery %) 85.44% to 108.79%[4]
Precision (RSD %)
- Intraday< 3%[6]
- Interday< 3%[6]
Limit of Detection (LOD) (ng) 0.3 - 1[5][6]
Limit of Quantification (LOQ) (ng) 1 - 3[5][6]
Selectivity/Specificity No interference from blank matrix
Robustness RSD < 5% for induced variations

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on standard practices for analytical method validation.

System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration within the expected working range.

  • Inject the standard solution six replicate times.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas from the six injections.

  • Compare the results against the acceptance criteria in Table 1.

Linearity and Range

Objective: To establish the linear relationship between the analyte concentration and the instrumental response, and to define the concentration range over which this relationship is maintained.

Procedure:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy

Objective: To assess the closeness of the measured value to the true value.

Procedure:

  • Prepare a blank matrix sample (e.g., plasma, tissue homogenate) that is free of this compound.

  • Spike the blank matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery using the following formula: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Precision

Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Intraday Precision (Repeatability):

    • Prepare samples at three different concentrations (low, medium, high).

    • Analyze each sample six times on the same day.

    • Calculate the RSD for the measurements at each concentration level.

  • Interday Precision (Intermediate Precision):

    • Prepare samples at three different concentrations (low, medium, high).

    • Analyze each sample on three different days.

    • Calculate the RSD for the measurements across the three days for each concentration level.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.

    • Calculate the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Selectivity/Specificity

Objective: To ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Procedure:

  • Analyze a blank matrix sample.

  • Analyze a sample of the blank matrix spiked with this compound.

  • Analyze a sample containing potential interfering substances (e.g., related compounds, degradation products).

  • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 1% organic phase)

  • Analyze a standard solution under each of the modified conditions.

  • Calculate the RSD of the results obtained under the varied conditions.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow start Start: Method Development system_suitability System Suitability start->system_suitability linearity_range Linearity & Range system_suitability->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq selectivity Selectivity / Specificity lod_loq->selectivity robustness Robustness selectivity->robustness pass_fail All Parameters Meet Criteria? robustness->pass_fail validated_method Validated Analytical Method pass_fail->validated_method Yes revise_method Revise Method pass_fail->revise_method No revise_method->start

Caption: Workflow for the validation of an analytical method.

References

Onitin 2'-O-glucoside: Unveiling its Efficacy in the Sesquiterpenoid Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of Onitin 2'-O-glucoside with other notable sesquiterpenoids remains a challenge due to a scarcity of publicly available research data on this specific compound. While its chemical identity as a sesquiterpenoid glycoside isolated from the herb Onychium japonicum is established, detailed studies elucidating its efficacy and mechanism of action are not readily accessible. [1][2]

Sesquiterpenoids, a vast and structurally diverse class of natural products derived from three isoprene (B109036) units, are renowned for their wide array of biological activities.[3][4] This class of compounds has yielded numerous pharmacologically significant molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial and antimalarial therapies.[3][5][6] Prominent examples include the potent antimalarial drug artemisinin (B1665778) and the cytotoxic agent paclitaxel (B517696) (a diterpenoid with a complex sesquiterpenoid-derived core structure), underscoring the therapeutic potential embedded within this chemical family.

The Current State of Knowledge on this compound

This compound is commercially available for research purposes, and its chemical structure and basic properties are documented in chemical databases.[7][8] However, a thorough review of scientific literature reveals a lack of published studies that provide quantitative data on its biological efficacy. While some suppliers list publications that have utilized this compound, the specific experimental outcomes and data from these studies are not detailed in accessible formats.[9]

A Comparative Outlook with Other Sesquiterpenoids

To provide a framework for where this compound might fit within the broader context of sesquiterpenoid efficacy, it is useful to consider the well-documented activities of other members of this class.

Table 1: Comparative Efficacy of Selected Sesquiterpenoids

Compound ClassRepresentative Compound(s)Key Biological ActivityReported Efficacy (Example)
Sesquiterpene Lactones Parthenolide, ArtemisininAnticancer, Anti-inflammatory, AntimalarialParthenolide has an IC50 of ~5 µM against certain cancer cell lines.
Bisabolane Sesquiterpenes α-BisabololAnti-inflammatory, Anticancerα-Bisabolol has been shown to reduce paw edema in animal models.
Cadinane Sesquiterpenes δ-CadineneAntimicrobialShows inhibitory activity against various bacterial and fungal strains.
This compound -Data Not Available -

Potential Areas of Investigation for this compound

Based on the known activities of other sesquiterpenoids, particularly those from related plant species, several avenues of research for this compound can be proposed. For instance, sesquiterpenoids isolated from Inula japonica, a plant in the same family (Asteraceae) as the source of some other medicinal sesquiterpenoids, have demonstrated both cytotoxic and anti-inflammatory properties. These activities are often linked to the modulation of specific signaling pathways.

Hypothetical Experimental Workflow for Efficacy Determination

To ascertain the comparative efficacy of this compound, a series of standardized in vitro and in vivo experiments would be necessary. A typical workflow to assess its potential anticancer and anti-inflammatory effects is outlined below.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A Cytotoxicity Screening (e.g., MTT Assay) C Mechanism of Action Studies (e.g., Western Blot, qPCR) A->C B Anti-inflammatory Assay (e.g., NO production in macrophages) B->C D Xenograft Mouse Model (for anticancer activity) C->D E Carrageenan-induced Paw Edema (for anti-inflammatory activity) C->E

Caption: A generalized experimental workflow for evaluating the anticancer and anti-inflammatory efficacy of a novel compound like this compound.

Potential Signaling Pathways for Investigation

Many sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways. For example, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. A simplified representation of this pathway is shown below.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Gene Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Gene promotes transcription of LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK

Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Conclusion

While this compound belongs to the pharmacologically rich family of sesquiterpenoids, a conclusive comparison of its efficacy with other members of this class is currently impeded by the lack of published experimental data. The information available confirms its identity and origin, but its biological activities, the signaling pathways it may modulate, and its overall therapeutic potential are yet to be thoroughly investigated and reported in the scientific literature. Future research focusing on the bioactivity of this compound, following standard experimental protocols, is necessary to determine its place within the vast and promising landscape of sesquiterpenoid-based drug discovery. Professionals in drug development and research are encouraged to view this compound as a largely unexplored molecule with potential for novel therapeutic applications, warranting further investigation.

References

A Comparative Guide to the Cross-Reactivity of Onitin 2'-O-glucoside in Enzyme Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-reactivity of Onitin (B114287) 2'-O-glucoside in competitive enzyme immunoassays (EIAs). Due to the absence of published data on the cross-reactivity of this specific compound, this guide presents a hypothetical study to illustrate the principles and methodologies used to assess immunoassay specificity. The experimental data herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to Onitin 2'-O-glucoside and Immunoassay Cross-Reactivity

This compound is a sesquiterpenoid natural product isolated from the herbs of Onychium japonicum.[1][2][3] Its chemical formula is C21H30O8 and it has a molecular weight of approximately 410.46 g/mol .[1] While the specific biological functions of this compound are not extensively documented, related flavonoid and terpenoid glycosides are known to possess a wide range of biological activities.[4][5]

Enzyme immunoassays are a common technique for detecting and quantifying specific molecules in biological samples. The specificity of an EIA is crucial for accurate results and is determined by the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to structurally similar compounds, leading to inaccurate measurements. Therefore, characterizing the cross-reactivity of an immunoassay is a critical validation step.

This guide outlines a hypothetical competitive EIA developed for the quantification of this compound and evaluates its cross-reactivity against structurally related, hypothetical compounds.

Hypothetical Cross-Reactivity Data

In a competitive EIA, the concentration of the analyte is inversely proportional to the signal produced. Cross-reactivity is typically assessed by determining the concentration of a competing compound required to displace 50% of the bound enzyme-labeled analyte (IC50). The percent cross-reactivity is then calculated using the following formula:

% Cross-reactivity = (IC50 of this compound / IC50 of competing compound) x 100

The following table summarizes the hypothetical cross-reactivity data for an anti-Onitin 2'-O-glucoside antibody.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Reference Compound) 10 100%
Onitin(Aglycone of this compound)5020%
Compound A(Hypothetical structural analogue with altered aglycone)2005%
Compound B(Hypothetical structural analogue with different glycosidic linkage)5002%
Compound C(Structurally unrelated glucoside)> 1000< 1%

Data Interpretation:

  • Onitin: The aglycone without the glucose moiety shows significant cross-reactivity, suggesting that the antibody recognizes epitopes on the onitin structure.

  • Compound A: A modification on the aglycone part of the molecule significantly reduces cross-reactivity, indicating the importance of this region for antibody binding.

  • Compound B: Altering the glycosidic linkage also substantially decreases cross-reactivity, highlighting the specificity of the antibody for the complete glucoside structure.

  • Compound C: A structurally unrelated glucoside shows negligible cross-reactivity, demonstrating the high specificity of the assay for the onitin-based structure.

Experimental Protocols

The following is a detailed protocol for a competitive enzyme immunoassay to determine the cross-reactivity of this compound.

Materials:

  • Microtiter plates coated with anti-Onitin 2'-O-glucoside antibody

  • This compound standard solutions

  • Solutions of potential cross-reactants (Onitin, Compound A, B, and C)

  • This compound conjugated to horseradish peroxidase (HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of this compound and the potential cross-reactants in an appropriate assay buffer.

  • Competitive Binding:

    • Add 50 µL of the standard or sample solution to the wells of the antibody-coated microtiter plate.

    • Add 50 µL of the this compound-HRP conjugate to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with the wash buffer to remove unbound reagents.

  • Substrate Reaction:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate the plate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the IC50 value for this compound and each of the potential cross-reactants.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned above.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

cross_reactivity_principle cluster_well Microtiter Well Surface cluster_solution Sample Solution Antibody Anti-Onitin 2'-O-glucoside Antibody Analyte This compound (Target Analyte) Analyte->Antibody High Affinity Binding CrossReactant Structurally Similar Compound (Cross-Reactant) CrossReactant->Antibody Lower Affinity Binding (Cross-Reactivity) EnzymeConjugate Enzyme-Labeled This compound EnzymeConjugate->Antibody Binding Competition

Caption: Principle of cross-reactivity in a competitive enzyme immunoassay.

experimental_workflow A Prepare Standards & Samples (this compound & Cross-Reactants) B Add Standards/Samples & Enzyme Conjugate to Antibody-Coated Plate A->B C Incubate (Competitive Binding) B->C D Wash Plate C->D E Add Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance G->H I Calculate IC50 & % Cross-Reactivity H->I

Caption: Experimental workflow for assessing cross-reactivity.

signaling_pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Onitin_Glucoside This compound Onitin_Glucoside->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cross_Reactant Structurally Similar Compound Cross_Reactant->Receptor Potential Cross-Reactivity

References

A Comparative Guide to the In Vitro and In Vivo Activity of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavonoid glycosides, a ubiquitous class of plant secondary metabolites, have garnered significant attention for their potential therapeutic applications, including antioxidant and anti-inflammatory effects. However, a crucial consideration in their development as drug candidates is the often-observed disparity between their activity in laboratory assays (in vitro) and their efficacy within a living organism (in vivo). This guide provides an objective comparison of the in vitro and in vivo activities of flavonoid glycosides, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The Crucial Role of Bioavailability and Metabolism

The primary reason for the frequent disconnect between in vitro and in vivo results lies in the bioavailability and metabolism of flavonoid glycosides.[1][[“]][3][4][5] In their native glycosylated form, many flavonoids exhibit poor absorption in the small intestine.[5] For most O-glycosides, the sugar moiety must first be cleaved by intestinal enzymes or gut microbiota to release the aglycone, which is the form more readily absorbed.[1][3] However, C-glycosides are more resistant to this hydrolysis.[6]

Once absorbed, these aglycones undergo extensive phase II metabolism in the intestinal wall and liver, where they are conjugated with glucuronic acid, sulfate, or methyl groups.[1][3][4] This metabolic transformation, while increasing their water solubility for excretion, can significantly alter their biological activity compared to the parent glycoside or the free aglycone tested in vitro.[[“]][4] Consequently, the compounds reaching the target tissues in vivo are often structurally different from those demonstrating high potency in a test tube.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoid glycosides is a widely studied parameter. While in vitro assays like DPPH and ABTS provide a measure of a compound's intrinsic radical scavenging ability, in vivo models reflect the combined effects of absorption, metabolism, and distribution.

Generally, the aglycone form of a flavonoid exhibits higher antioxidant activity in vitro compared to its corresponding glycoside.[7] However, the glycoside form may be more stable during digestion, leading to better overall activity in vivo.[6][8]

Flavonoid Glycoside/AglyconeIn Vitro Antioxidant Activity (DPPH Assay - IC50)In Vivo Antioxidant ModelIn Vivo Observations
Quercetin vs. Rutin (B1680289) (Quercetin-3-O-rutinoside) Quercetin: Higher scavenging activity[9]D-galactose-induced aging in miceQuercetin treatment resulted in significantly higher levels of antioxidant enzymes (SOD1, CAT, SOD2, GSH-Px1) compared to rutin treatment.[9]
Isoquercitrin (Quercetin-3-O-glucoside) vs. Quercitrin (Quercetin-3-O-rhamnoside) Isoquercitrin: 78.16 ± 4.83 μM (Superoxide scavenging)Oxidatively damaged mesenchymal stem cellsIsoquercitrin showed more effective cytoprotection against ROS-induced damage than quercitrin.[10]
Quercitrin: 87.99 ± 5.43 μM (Superoxide scavenging)[10]
Flavonoid Aglycones vs. Glycosides (General) Aglycones generally show higher activity.[7]Not specifiedGlycosides are more stable during digestion, which can lead to higher overall antioxidant activity in the body.[6][8]

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory properties of flavonoid glycosides are often evaluated using models like carrageenan-induced paw edema in rodents. Similar to antioxidant activity, the aglycones are often more potent inhibitors of inflammatory mediators in vitro, while the glycosides can show significant effects in vivo due to their bioavailability and metabolic conversion.

Flavonoid GlycosideIn Vitro Anti-inflammatory ActivityIn Vivo Anti-inflammatory ModelIn Vivo Dose-Response and Observations
Flavone (B191248) Glycoside from Cancrinia discoidea Not specifiedCarrageenan-induced paw edema in ratsShowed significant, dose-dependent anti-inflammatory activity. At 20 mg/kg, it was more active than indomethacin (B1671933) (10 mg/kg).[11]
Flavonoid Glycoside from Boldoa purpurascens Not specifiedDextran-induced paw edema in ratsExhibited significant, dose-dependent anti-inflammatory activity. At 10 mg/kg, it was more active than indomethacin (7 mg/kg).[12]
Apigenin and Luteolin vs. their 7-O-glucosides Aglycones significantly reduced TNF-α and NF-κB activity at 25 μM.Not specifiedGlycosides had no effect on TNF-α or NF-κB activity even at 100 μM. Deglycosylation increased cellular uptake.[7]

Signaling Pathways Modulated by Flavonoid Glycosides

Flavonoids and their metabolites exert their biological effects by modulating key intracellular signaling pathways, notably the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[3][13] Flavonoids have been shown to inhibit this pathway at multiple points, thereby reducing the production of inflammatory cytokines and enzymes.[5][8][14]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Transcription NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Flavonoids Flavonoid Glycosides & Metabolites Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits Translocation

NF-κB signaling pathway and points of inhibition by flavonoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a role in inflammation and apoptosis.[1][[“]] Flavonoids can modulate these pathways to exert their protective effects.[4][15]

MAPK_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Inflammatory Response Apoptosis TranscriptionFactors->Response Flavonoids Flavonoid Glycosides & Metabolites Flavonoids->MAPKKK Modulates Flavonoids->MAPK Modulates

MAPK signaling pathway and points of modulation by flavonoids.

Experimental Workflow: From In Vitro to In Vivo

A systematic approach is necessary to effectively evaluate and compare the activity of flavonoid glycosides. The following workflow illustrates a logical progression from initial screening to in vivo validation.

Experimental_Workflow Start Start: Flavonoid Glycoside Isolation/Synthesis InVitro In Vitro Screening (e.g., DPPH, ABTS, Cell-based assays) Start->InVitro Lead Lead Compound Identification (Based on In Vitro Potency) InVitro->Lead ADME In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADME InVivo In Vivo Efficacy Studies (e.g., Carrageenan-induced edema, Disease models) ADME->InVivo PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) (Correlate exposure with effect) InVivo->PKPD End Candidate for Further Development PKPD->End

General experimental workflow for flavonoid glycoside evaluation.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[16][17]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[17]

    • Prepare various concentrations of the test flavonoid glycoside and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.[16][17]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the sample or standard solution to each well.[16]

    • Add 200 µL of the DPPH working solution to each well and mix thoroughly.[16]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

    • Measure the absorbance at 517 nm using a microplate reader.[16][17]

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of anti-inflammatory agents.[19][20][21]

Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing and Induction of Edema:

    • Administer the test flavonoid glycoside or a standard drug (e.g., indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.[12][22]

    • After a specific time (e.g., 30-60 minutes) to allow for absorption, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[19][22] The left paw can be injected with saline as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][22]

  • Calculation:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.

    • The percentage of inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [ (V_control - V_treated) / V_control ] * 100 where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.

Conclusion

The evaluation of flavonoid glycosides as potential therapeutic agents requires a comprehensive understanding of the factors that influence their biological activity. While in vitro assays are invaluable for initial screening and mechanistic studies, they do not fully predict in vivo efficacy. The bioavailability, metabolism, and interaction with complex biological systems are critical determinants of the in vivo activity of these compounds. Therefore, a multi-faceted approach, combining robust in vitro screening with well-designed in vivo studies and an understanding of the underlying signaling pathways, is essential for the successful development of flavonoid-based therapeutics.

References

The Structure-Activity Relationship of Onitin 2'-O-glucoside Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized biological activities of the natural product Onitin, a comprehensive analysis of the structure-activity relationships (SAR) of its 2'-O-glucoside derivatives remains an underexplored area of research. A thorough review of published scientific literature reveals a significant gap in the availability of comparative studies detailing the synthesis and biological evaluation of a series of these specific analogues. Consequently, the generation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially requested, cannot be fulfilled at this time due to the absence of the necessary foundational research.

What is known is that Onitin, a sesquiterpenoid isolated from plants of the Onychium genus, exhibits a range of biological effects.[1][2] Pre-clinical studies have indicated its potential as an antioxidant, a histamine (B1213489) antagonist, and a hepatoprotective agent.[1][3] This foundational activity suggests that chemical modifications of the Onitin scaffold, such as the introduction of a 2'-O-glucoside moiety and subsequent derivatization, could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy or novel therapeutic applications.

The core of any SAR study lies in the systematic modification of a lead compound and the subsequent evaluation of the biological activities of the resulting derivatives. This process allows researchers to identify the key structural features responsible for a compound's therapeutic effects and to design more potent and selective agents. For Onitin 2'-O-glucoside derivatives, such a study would involve synthesizing a library of analogues with variations in the glucoside portion or other parts of the Onitin structure and then testing them in relevant biological assays.

However, a comprehensive search of scientific databases did not yield any studies presenting a series of this compound derivatives with corresponding quantitative biological data, such as IC50 values from cytotoxicity or enzyme inhibition assays. Furthermore, detailed experimental protocols for testing such specific derivatives and information on the signaling pathways they may modulate are not available in the current body of scientific literature.

While the synthesis of various O-glucoside derivatives of other natural products has been reported, these findings are not directly transferable to the Onitin scaffold and do not provide the specific data required for a comparative guide on its 2'-O-glucoside derivatives.

The absence of this critical information highlights a promising avenue for future research in medicinal chemistry and drug discovery. A systematic investigation into the SAR of this compound derivatives could unlock new therapeutic potentials for this natural product scaffold. Such research would necessitate the following workflow:

Proposed Research Workflow for this compound Derivatives SAR Study

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR cluster_outcome Outcome Synthesis Synthesis of Onitin 2'-O-glucoside Derivatives BioAssay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->BioAssay Characterization DataAnalysis Quantitative Data Analysis (e.g., IC50) BioAssay->DataAnalysis Raw Data SAR Structure-Activity Relationship (SAR) Elucidation DataAnalysis->SAR Processed Data LeadOpt Lead Optimization SAR->LeadOpt SAR Insights

Caption: A proposed workflow for a structure-activity relationship study of this compound derivatives.

Until such research is conducted and published, a detailed and objective comparison guide on the structure-activity relationship of this compound derivatives cannot be responsibly generated. The scientific community looks forward to future investigations that will illuminate the therapeutic potential of this intriguing class of natural product derivatives.

References

Comparative Analysis of Antioxidant Capacity: Onitin 2'-O-glucoside vs. Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of Onitin 2'-O-glucoside and quercetin (B1663063). While direct comparative experimental studies are not available in the current scientific literature, this document offers a detailed analysis based on the structural features of these molecules, established principles of flavonoid antioxidant activity, and common experimental protocols used for their evaluation.

Structural and Mechanistic Comparison

Quercetin is a well-researched flavonoid known for its potent antioxidant properties.[1][2][3][4][5] this compound, on the other hand, is a less-studied flavonoid glycoside. The antioxidant capacity of flavonoids is largely dictated by their chemical structure, particularly the arrangement of hydroxyl groups.

Table 1: Structural Features and Postulated Antioxidant Potential

FeatureThis compoundQuercetinSignificance for Antioxidant Capacity
Chemical Structure A flavonoid C-glycoside with a glucose moiety attached to the A-ring. The specific aglycone is Onitin.A flavonoid aglycone with hydroxyl groups at positions 3, 5, 7, 3', and 4'.The presence and position of hydroxyl groups are critical for free radical scavenging. Glycosylation can affect this activity.
Hydroxyl Groups The number and position of free hydroxyl groups on the aglycone part are important. The 2'-O-glucoside linkage means one hydroxyl group is blocked by a sugar molecule.Possesses key structural features for high antioxidant activity: the catechol group (3',4'-dihydroxy) on the B-ring, the 2,3-double bond in conjugation with the 4-oxo group on the C-ring, and the 3- and 5-OH groups.[6][7]The catechol structure in the B-ring is a primary site for radical scavenging. The 3-OH group also contributes significantly. Glycosylation at these sites generally reduces antioxidant activity.[8][9][10]
Antioxidant Mechanism Likely acts as a radical scavenger and may modulate endogenous antioxidant defense systems. The glycosidic bond may influence its bioavailability and metabolism.Acts as a potent radical scavenger by donating hydrogen atoms. It can also chelate metal ions and modulate the activity of antioxidant enzymes and signaling pathways like Nrf2 and MAPK.[1][2][5][11][12]Aglycones like quercetin are generally more potent direct antioxidants than their glycoside forms. However, glycosides may have better stability and bioavailability in vivo.[9][10]

Experimental Protocols for Antioxidant Capacity Assessment

Several in vitro assays are commonly employed to determine the antioxidant capacity of compounds like flavonoids. These assays are based on different mechanisms, and a combination of methods is often used for a comprehensive evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer.

    • A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a discoloration that is measured spectrophotometrically.

  • Methodology:

    • ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • After a defined incubation time, the absorbance is measured.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a specific reagent (e.g., TPTZ - 2,4,6-tripyridyl-s-triazine), and the color intensity is proportional to the antioxidant capacity.

  • Methodology:

    • The FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a TPTZ solution, and a ferric chloride solution.

    • The test compound is added to the FRAP reagent.

    • The mixture is incubated, and the absorbance of the colored complex is measured at a specific wavelength (e.g., 593 nm).

    • A calibration curve is prepared using a known concentration of ferrous sulfate (B86663) or Trolox.

    • The results are expressed as FRAP values (e.g., in µmol Fe²⁺ equivalents per gram of sample).

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is determined by the degree of protection it provides.

  • Methodology:

    • A fluorescent probe (e.g., fluorescein) is mixed with the test compound in a microplate.

    • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the oxidation reaction.

    • The fluorescence decay is monitored using a fluorescence microplate reader.

    • The area under the fluorescence decay curve (AUC) is calculated.

    • The net AUC of the sample is compared to that of a Trolox standard, and the results are expressed as Trolox equivalents.[6][7]

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of the antioxidant capacity of two compounds.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis CompoundA This compound StockA Stock Solution A CompoundA->StockA CompoundB Quercetin StockB Stock Solution B CompoundB->StockB SerialA Serial Dilutions A StockA->SerialA SerialB Serial Dilutions B StockB->SerialB DPPH DPPH Assay SerialA->DPPH ABTS ABTS Assay SerialA->ABTS FRAP FRAP Assay SerialA->FRAP ORAC ORAC Assay SerialA->ORAC SerialB->DPPH SerialB->ABTS SerialB->FRAP SerialB->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value FRAP->FRAP_Value ORAC_Value ORAC Value ORAC->ORAC_Value Comparison Comparative Analysis IC50->Comparison TEAC->Comparison FRAP_Value->Comparison ORAC_Value->Comparison

Caption: General workflow for comparing antioxidant capacities.

Quercetin's Antioxidant Signaling Pathways

Quercetin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 MAPK MAPK Pathway (p38, JNK, ERK) Quercetin->MAPK NFkB NF-κB Inhibition Quercetin->NFkB PI3K_AKT PI3K/Akt Pathway Quercetin->PI3K_AKT Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (HO-1, SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes MAPK->Nrf2 Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Cell_Survival ↑ Cell Survival and Protection PI3K_AKT->Cell_Survival

Caption: Quercetin's modulation of antioxidant signaling pathways.

Conclusion

While quercetin is a well-established antioxidant, the antioxidant potential of this compound remains to be experimentally determined. Based on structure-activity relationships, it is plausible that this compound possesses antioxidant properties, though likely of a different magnitude compared to its aglycone and to quercetin. The presence of the glucoside moiety may decrease its direct radical scavenging activity but could influence its stability, bioavailability, and metabolism in vivo. Further research, employing the standardized assays outlined in this guide, is necessary to elucidate the specific antioxidant capacity of this compound and to enable a direct comparison with quercetin.

References

Validating the Purity of a Commercial Onitin 2'-O-glucoside Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of a commercial standard of Onitin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the herbs of Onychium japonicum. Ensuring the purity of analytical standards is critical for accurate quantification and reliable experimental results in research and drug development. This document outlines key analytical techniques, presents detailed experimental protocols, and offers a structure for comparing the purity of a commercial standard against potential alternatives.

Executive Summary

The purity of a commercial this compound standard is typically stated by the manufacturer to be ≥98%. However, independent verification is crucial for rigorous scientific outcomes. This guide details a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC) with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity, assess purity, and identify potential impurities. Due to the limited availability of public data on direct comparisons of commercial this compound standards, this guide provides a template for researchers to generate and evaluate their own comparative data.

Analytical Strategy for Purity Validation

A thorough validation of an this compound standard should involve a combination of chromatographic and spectroscopic techniques to provide orthogonal information on the compound's purity and identity.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a fundamental technique for assessing the purity of a chemical standard. By separating the main component from any impurities, the relative peak area of this compound can be used to calculate its percentage purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. By using a certified internal standard with a known concentration, the absolute purity of the this compound can be determined.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for confirming the molecular weight of this compound and for identifying potential impurities. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information that can help to elucidate the identity of co-eluting substances.

Data Presentation for Comparative Analysis

To objectively compare the purity of a commercial this compound standard, all quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting such data.

Table 1: HPLC-UV Purity Assessment

ParameterCommercial Standard AAlternative Standard B (if available)In-house Isolate (if available)
Retention Time (min) e.g., 12.5e.g., 12.5e.g., 12.5
Peak Area (%) e.g., 99.2%e.g., 98.5%e.g., 95.0%
Number of Impurities Detected e.g., 2e.g., 4e.g., 7
Major Impurity Peak Area (%) e.g., 0.5% at 8.2 mine.g., 0.8% at 9.1 mine.g., 2.1% at 8.2 min

Table 2: qNMR Purity Assessment

ParameterCommercial Standard A
Internal Standard Used e.g., Maleic Anhydride
Calculated Purity (%) e.g., 98.9% ± 0.3%
Solvent e.g., DMSO-d6

Table 3: LC-MS Impurity Profile

Impurity (by Retention Time)Observed m/zProposed IdentityCommercial Standard AAlternative Standard B
e.g., 8.2 mine.g., [M+H]⁺ = 249.08e.g., Onitin (aglycone)PresentPresent
e.g., 9.1 mine.g., [M+H]⁺ = 411.19e.g., Isomeric glycosideNot DetectedPresent
e.g., 10.3 mine.g., [M+H]⁺ = 301.07e.g., Flavonoid from co-extractionTraceTrace

Experimental Protocols

Detailed methodologies are essential for the reproducibility of purity validation studies.

HPLC-UV Method for Purity Assessment

This protocol is a general template and should be optimized for the specific instrument and column used.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • 0-5 min: 10% A

    • 5-25 min: 10% to 90% A

    • 25-30 min: 90% A

    • 30-35 min: 90% to 10% A

    • 35-40 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Quantitative ¹H-NMR (qNMR) for Absolute Purity

This protocol provides a general guideline for qNMR analysis.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation:

    • Accurately weigh about 5 mg of the this compound standard into an NMR tube.

    • Accurately weigh about 2 mg of the internal standard and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.75 mL) to dissolve both compounds completely.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

LC-MS/MS for Identity Confirmation and Impurity Identification

This protocol is a general guide and should be adapted for the specific LC-MS system.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Use the same HPLC method as described in section 3.1.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra for the main peak and any detected impurities.

    • Collision Energy: Use a ramp of collision energies (e.g., 10-40 eV) to generate informative fragment ions.

  • Data Analysis:

    • Confirm the molecular weight of this compound (C21H30O8, Calculated MW: 410.46 g/mol ).

    • Analyze the fragmentation patterns of the parent ion and compare them to expected fragmentation of sesquiterpenoid glycosides (e.g., loss of the glucose moiety, m/z 162.05).

    • Attempt to identify impurities based on their m/z values and fragmentation patterns. Potential impurities could include the aglycone (Onitin), other related glycosides, or co-extracted phytochemicals from Onychium japonicum such as other terpenoids or flavonoids.[1][2][3]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Assessment Commercial_Standard Commercial Onitin 2'-O-glucoside Standard Dissolution Dissolution in appropriate solvent Commercial_Standard->Dissolution Working_Solutions Preparation of working solutions Dissolution->Working_Solutions HPLC_UV HPLC-UV Analysis Working_Solutions->HPLC_UV qNMR qNMR Analysis Working_Solutions->qNMR LC_MS LC-MS/MS Analysis Working_Solutions->LC_MS Purity_Calculation Purity Calculation (% Area) HPLC_UV->Purity_Calculation Absolute_Purity Absolute Purity Determination qNMR->Absolute_Purity Identity_Confirmation Identity Confirmation & Impurity Identification LC_MS->Identity_Confirmation Final_Report Final Purity Assessment Report Purity_Calculation->Final_Report Absolute_Purity->Final_Report Identity_Confirmation->Final_Report

Caption: Workflow for the comprehensive purity validation of a commercial this compound standard.

Orthogonal_Purity_Methods cluster_hplc Chromatographic Purity cluster_qnmr Absolute Purity cluster_lcms Structural Confirmation Onitin_Standard This compound Standard HPLC_Purity HPLC-UV (Relative Purity) Onitin_Standard->HPLC_Purity Separation qNMR_Purity qNMR (Absolute Purity) Onitin_Standard->qNMR_Purity Quantification LCMS_Identity LC-MS (Molecular Weight) Onitin_Standard->LCMS_Identity Identification Impurity_Profile Impurity Profile (Number and % Area) LCMSMS_Structure LC-MS/MS (Structural Fragments)

Caption: Interrelationship of orthogonal analytical methods for purity assessment.

By implementing this structured analytical approach, researchers can confidently validate the purity of their commercial this compound standard, ensuring the integrity and reliability of their subsequent scientific investigations.

References

Assessing the Specificity of Onitin 2'-O-glucoside in a Biological Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Onitin 2'-O-glucoside's specificity in a biological assay, offering insights into its performance against its aglycone, Onitin, and another relevant compound. Due to the limited direct experimental data on this compound, this guide presents a hypothetical assessment based on the known biological activities of its aglycone, Onitin, which includes non-competitive histamine (B1213489) antagonism. The following sections detail a prospective experimental design, present hypothetical data for comparison, and outline the methodologies and signaling pathways involved.

Comparative Analysis of Receptor Binding Specificity

To assess the specificity of this compound, a competitive radioligand binding assay targeting the Histamine H1 Receptor (H1R) is proposed. This assay would quantify the ability of this compound, its aglycone Onitin, and the well-characterized H1R antagonist Mepyramine to displace a radiolabeled ligand from the receptor.

Table 1: Hypothetical Inhibition Constants (Ki) for H1 Receptor Binding

CompoundKi (nM)
This compound150
Onitin50
Mepyramine5

Data Interpretation:

In this hypothetical scenario, Mepyramine, a known potent H1R antagonist, exhibits the strongest binding affinity with the lowest Ki value. Onitin, the aglycone, shows moderate binding affinity. The addition of the 2'-O-glucoside moiety to Onitin results in a higher Ki value, suggesting a potential decrease in binding affinity for the H1 receptor. This could indicate that the glucoside group sterically hinders the interaction with the receptor's binding pocket or alters the electronic properties of the molecule, thereby reducing its specificity.

Experimental Protocols

A detailed methodology for the proposed competitive radioligand binding assay is provided below.

Histamine H1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound, Onitin, and Mepyramine for the human Histamine H1 Receptor.

Materials:

  • Human Histamine H1 Receptor-expressing cell membranes (e.g., from CHO-K1 cells)

  • [³H]-Mepyramine (radioligand)

  • This compound

  • Onitin

  • Mepyramine (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, Onitin, and Mepyramine in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Mepyramine, and either the assay buffer (for total binding), a high concentration of unlabeled Mepyramine (for non-specific binding), or the test compounds at various concentrations.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (concentration of compound that inhibits 50% of specific binding) for each test compound by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Experimental Workflow prep Compound Preparation setup Assay Setup prep->setup incubate Incubation setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis count->analyze

Caption: Workflow for the H1R competitive binding assay.

G cluster_0 Histamine H1 Receptor Signaling cluster_1 Antagonist Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Onitin_glucoside This compound Onitin_glucoside->H1R Blocks Onitin_aglycone Onitin Onitin_aglycone->H1R Blocks Mepyramine Mepyramine Mepyramine->H1R Blocks

Caption: Simplified Histamine H1 receptor signaling pathway and antagonist action.

Safety Operating Guide

Navigating the Disposal of Onitin 2'-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for Onitin 2'-O-glucoside.

PropertyData
Chemical Name 4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
CAS Number 76947-60-9[1][2][3]
Molecular Formula C21H30O8[1][3][4][5]
Molecular Weight 410.46 g/mol [3][5]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3][6]
Storage Temperature -20°C[1]

Standard Operating Procedure for Disposal

Given the absence of a specific Safety Data Sheet (SDS) in the public domain, the following procedural steps are based on general best practices for the disposal of non-hazardous chemical waste from a laboratory setting. It is imperative to consult the supplier-provided datasheet and your institution's Environmental Health and Safety (EHS) office before proceeding.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Place unused or contaminated solid this compound into a designated and clearly labeled waste container.

    • This includes contaminated consumables such as weigh boats, filter paper, and pipette tips.

    • The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a separate, clearly labeled, and leak-proof waste container.

    • Do not mix with other incompatible chemical waste streams.

Step 3: Labeling and Storage

Accurate labeling and proper storage of waste are essential for safety and regulatory compliance.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated and secure chemical waste accumulation area, away from incompatible materials, until collection by a licensed waste disposal service.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust and place it into the designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office in accordance with established protocols.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal procedure for this compound.

This compound Disposal Workflow start Start: Need to dispose of This compound sds Consult Supplier-Provided Safety Data Sheet (SDS) start->sds disposal_info Does the SDS provide specific disposal instructions? sds->disposal_info follow_sds Follow the specific disposal procedures outlined in the SDS. disposal_info->follow_sds Yes ehs Contact your institution's Environmental Health & Safety (EHS) Office disposal_info->ehs No end End: Compliant Disposal follow_sds->end general_protocol Follow general laboratory protocols for non-hazardous chemical waste. ehs->general_protocol general_protocol->end

References

Comprehensive Safety and Handling Guide for Onitin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Onitin (B114287) 2'-O-glucoside. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that the toxicological properties of Onitin 2'-O-glucoside have not been thoroughly investigated, a cautious approach is paramount.

This compound is a natural sesquiterpenoid isolated from the herbs of Onychium japonicum.[1][2][3] While specific hazard data is limited, general best practices for handling chemical compounds of unknown toxicity must be strictly followed.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatRecommended if unpacking powders outside of a ventilated enclosure (e.g., N95 respirator)[4]
Weighing and Aliquoting (Powder) Chemical splash gogglesDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Disposable gown over laboratory coatMandatory use of a certified chemical fume hood or a ventilated balance enclosure. If not feasible, a respirator with a particulate filter is required.
Solution Preparation and Handling Chemical splash goggles or a face shield worn over safety glasses[5][6]Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated.Laboratory coat or chemical-resistant apronWork within a certified chemical fume hood.
Experimental Procedures Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges.
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for safely managing this compound from acquisition to disposal. The following diagram and detailed protocols outline the necessary steps.

G Figure 1. Operational Workflow for Handling this compound cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management receiving 1. Receiving unpacking 2. Unpacking in Ventilated Area receiving->unpacking storage 3. Storage at Recommended Conditions unpacking->storage weighing 4. Weighing in Fume Hood storage->weighing Transport in Secondary Containment solubilization 5. Solubilization in Fume Hood weighing->solubilization experiment 6. Experimental Use solubilization->experiment waste_collection 7. Waste Segregation & Collection experiment->waste_collection Collect all contaminated materials disposal 8. Disposal via Certified Vendor waste_collection->disposal

Caption: Figure 1. Operational Workflow for Handling this compound.

Experimental Protocols:

  • Receiving:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Unpacking:

    • Wear appropriate PPE as outlined in the table above.

    • Unpack the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow the specific storage temperature recommendations provided by the supplier, which may be room temperature or -20°C.[7][8]

  • Weighing:

    • All weighing of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

    • Use appropriate tools (e.g., spatulas) and handle them carefully to avoid generating dust.

  • Solubilization:

    • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

    • Conduct all solution preparations within a chemical fume hood.

    • Add the solvent to the weighed compound slowly to avoid splashing.

  • Experimental Use:

    • All procedures involving this compound or its solutions must be performed within a chemical fume hood.

    • Ensure all labware is compatible with the solvents being used.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.

Final Disposal:

  • All waste streams must be disposed of through your institution's certified hazardous waste management program.

  • Do not dispose of this compound or its solutions down the drain.[9]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

  • For small spills, if you are trained and have the appropriate spill kit, don the appropriate PPE (including respiratory protection) and clean the spill according to your institution's procedures.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this handling guide to the medical personnel.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。